LY-272015
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAJGLDMCDMPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336801 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159730-07-1 | |
| Record name | LY-272015 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159730071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-272015 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W6AEG3W3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY-272015
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of LY-272015, a potent and selective antagonist of the serotonin 5-HT2B receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
This compound is a β-carboline derivative that functions as a high-affinity, selective antagonist for the 5-HT2B receptor.[1][2] Its primary mechanism involves blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation of this receptor by an agonist like serotonin initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. This compound has been shown to completely inhibit the phosphorylation of ERK2 induced by 5-HT.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) |
| 5-HT | 0.75[1] |
| 5-HT | 21.63[1] |
| 5-HT | 28.7[1] |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Cell Line | Agonist | IC |
| Calcium Flux | Arrestin Cell Line | Serotonin | 0.26[4] |
Table 3: In Vivo Efficacy of this compound in DOCA-Salt Hypertensive Rats
| Dose (mg/kg, i.v.) | Time Point | Change in Mean Arterial Pressure (mmHg) |
| 1.0 | Week 3 | -20[5][6] |
| 3.0 | Week 4 | -40[5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. LY-272,015 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the 5-HT2B Receptor Binding Affinity of LY-272015
This technical guide provides a comprehensive overview of the binding characteristics of LY-272015 to the 5-hydroxytryptamine 2B (5-HT2B) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Quantitative Binding Affinity Data
This compound is recognized as a high-affinity antagonist for the 5-HT2B receptor. Its selectivity has been evaluated against other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported Ki values for this compound at the human 5-HT2B, 5-HT2A, and 5-HT2C receptors.
| Receptor Subtype | Ki (nM) |
| 5-HT2B | 0.75 |
| 5-HT2C | 21.63 |
| 5-HT2A | 28.7 |
Data sourced from R&D Systems.
This data clearly demonstrates the high affinity and selectivity of this compound for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2B receptor.
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.[1]
-
Radioligand: A suitable radiolabeled ligand with high affinity for the 5-HT2B receptor, such as [3H]-5-HT or [125I]-DOI.[2]
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[3]
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation:
-
Cultured CHO-K1 cells expressing the human 5-HT2B receptor are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[3]
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Receptor membrane preparation.
-
Varying concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the radioligand.[3]
-
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]
-
-
Separation and Detection:
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4][5] Upon activation by an agonist, it initiates a cascade of intracellular signaling events.
Caption: 5-HT2B receptor Gq signaling pathway.
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
LY-272015 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields.
Core Selectivity Profile
This compound demonstrates high affinity for the human 5-HT2B receptor with significant selectivity over the closely related 5-HT2A and 5-HT2C receptors. This selectivity is crucial for its targeted pharmacological effects and minimizing off-target activities.
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT2 receptor subtypes. Data is presented as the geometric mean ± standard error of the mean (SEM) from multiple independent experiments.
| Receptor | Radioligand | Ki (nM) | Selectivity vs. 5-HT2B |
| 5-HT2B | [³H]-Mesulergine | 0.75 | - |
| 5-HT2A | [³H]-Ketanserin | 28.7 | ~38-fold |
| 5-HT2C | [³H]-Mesulergine | 21.63 | ~29-fold |
Note: While a comprehensive off-target screening panel for this compound against a broad range of receptors, transporters, and enzymes is not publicly available, the existing data strongly supports its high selectivity for the 5-HT2B receptor within the serotonin 5-HT2 receptor family.
Functional Activity
This compound acts as an antagonist at the 5-HT2B receptor, effectively blocking the intracellular signaling cascades initiated by agonist binding. A key functional consequence of this antagonism is the inhibition of the extracellular signal-regulated kinase 2 (ERK2) phosphorylation pathway. Furthermore, in vivo studies have demonstrated its antihypertensive effects in the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model.
Functional Antagonism Data
| Assay | Agonist | Cell Line | Measured Response | IC50 (nM) |
| Calcium Flux | Serotonin | CHO-K1 expressing h5-HT2B | Inhibition of intracellular calcium mobilization | 0.26[2] |
| ERK2 Phosphorylation | 5-HT or BW723C86 | - | Inhibition of ERK2 phosphorylation | Not explicitly quantified in the provided search results |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands: [³H]-Ketanserin (for 5-HT2A), [³H]-Mesulergine (for 5-HT2B and 5-HT2C).
-
Non-specific binding control: Spiperone (for 5-HT2A), LY53857 (for 5-HT2B and 5-HT2C).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For total binding, omit the competitor. For non-specific binding, add a high concentration of the respective non-specific binding control.
-
Equilibration: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by fitting the competition binding data to a one-site sigmoidal dose-response curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
ERK2 Phosphorylation Assay (In-Cell Western)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced ERK2 phosphorylation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
5-HT or BW723C86 (5-HT2B agonist).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Mouse anti-total-ERK1/2.
-
Secondary antibodies: IRDye® conjugated goat anti-rabbit and goat anti-mouse antibodies.
-
Fixing solution: 4% paraformaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: Odyssey® Blocking Buffer or similar.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Serum-starve the cells for 24 hours prior to the experiment. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Add the 5-HT2B agonist (e.g., 5-HT) and incubate for 5 minutes at 37°C to induce ERK2 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with the fixing solution, followed by permeabilization with the permeabilization buffer.
-
Immunostaining: Block the cells and then incubate with the primary antibodies against phospho-ERK and total-ERK. After washing, incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal to account for variations in cell number. Determine the IC50 of this compound by plotting the normalized phospho-ERK signal against the log of the this compound concentration.
In Vivo Antihypertensive Activity in DOCA-Salt Rats
Objective: To evaluate the effect of this compound on blood pressure in a rat model of hypertension.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats. Perform a uninephrectomy (surgical removal of one kidney). Implant a slow-release pellet of deoxycorticosterone acetate (DOCA). Provide the rats with drinking water containing 1% NaCl to induce hypertension.
-
Drug Administration: After the development of hypertension (typically 4 weeks), administer this compound intravenously at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg) at 30-minute intervals.
-
Blood Pressure Measurement: Continuously monitor mean arterial blood pressure using a catheter implanted in the femoral artery.
-
Data Analysis: Compare the changes in mean arterial blood pressure before and after the administration of this compound. Use appropriate statistical tests to determine the significance of the blood pressure reduction.
Visualizations
Signaling Pathway of 5-HT2B Receptor and Inhibition by this compound
Caption: 5-HT2B receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
References
The Rise and Fall of a Dual-Action Anticancer Agent: A Technical Overview of LY-272015 (Tasisulam)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015, also known as Tasisulam, is a novel acylsulfonamide that emerged as a promising small molecule anticancer agent. Its development was driven by a unique dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment. Preclinical studies demonstrated broad activity across a range of hematological and solid tumors, including leukemia, melanoma, non-small cell lung cancer, colon, ovarian, renal, and breast cancers.[1] Despite its promising preclinical profile, the clinical development of Tasisulam was ultimately terminated due to insufficient clinical benefit.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to this compound, offering valuable insights for researchers in the field of oncology drug development.
Core Mechanism of Action: A Two-Pronged Attack
Tasisulam's antitumor activity stems from its ability to induce mitotic catastrophe in cancer cells and inhibit angiogenesis in the tumor microenvironment.
Induction of Mitotic Catastrophe
Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[1][3] This is characterized by an increase in the proportion of cells with 4N DNA content and elevated expression of phospho-histone H3.[3] The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, marked by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[3]
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, Tasisulam exhibits potent anti-angiogenic properties. It has been shown to inhibit endothelial cell cord formation induced by key growth factors such as Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF).[3] Furthermore, in vivo studies demonstrated that Tasisulam can induce vascular normalization, a process that can improve the delivery and efficacy of other anticancer agents.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Tasisulam.
Table 1: In Vitro Antiproliferative Activity of Tasisulam in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) |
| Various (60 cell lines) | Leukemia, Melanoma, NSCLC, Colon, Ovarian, Renal, Breast | Broad range of activity |
| Calu-6 | Non-Small Cell Lung Cancer | ~10 µM (EC50) |
| A-375 | Melanoma | ~25 µM (EC50) |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of Tasisulam in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |
| PC-3 | Prostate Cancer | 20 mg/kg/day, i.p., 21 days | 49% |
| PC-3 (with enzalutamide) | Prostate Cancer | Tasisulam (20 mg/kg/day) + Enzalutamide (5 mg/kg/day), i.p., 21 days | 63% |
| H-81, H-111, SC-2, SC-6 | Gastric Cancer | Not specified | 60-78% |
| H-143, COLO320DM, WiDr | Colon Cancer | Not specified | 58-83% |
| LC-376, LC-6, LX-1 | Lung Cancer | Not specified | 63-82% |
| H-31, MX-1 | Breast Cancer | Not specified | 79-87% |
Data compiled from multiple sources.[4]
Table 3: Human Pharmacokinetic Parameters of Tasisulam
| Parameter | Value |
| Administration | Intravenous infusion (2 hours) |
| Half-life (t½) | 248 - 274 hours |
| Clearance | ~0.02 L/h |
| Volume of Distribution (Vz) | 6.6 - 8.3 L |
| Protein Binding | > 99.7% (to albumin) |
Data from a clinical study in cancer patients.[2]
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Tasisulam on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of Tasisulam or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash cells with ice-cold PBS and fix in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
Objective: To assess the inhibitory effect of Tasisulam on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of varying concentrations of Tasisulam or vehicle control. Include a positive control with a known angiogenic factor (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for tube formation to occur in the control wells (typically 6-24 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the effect of Tasisulam on angiogenesis in a living organism.
Methodology:
-
Matrigel Preparation: On ice, mix Matrigel with an angiogenic stimulus (e.g., VEGF or FGF) and the desired concentration of Tasisulam or vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.
-
Treatment Period: Allow the plug to remain in the mice for a defined period (e.g., 7-14 days) to allow for vascularization.
-
Plug Excision and Analysis: At the end of the experiment, excise the Matrigel plugs.
-
Quantification of Angiogenesis: Angiogenesis can be quantified by:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density.
-
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its anticancer effects.
References
- 1. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of LY-272015: A Technical Overview
Disclaimer: Publicly available information regarding the human pharmacokinetics of LY-272015 is limited. No quantitative data from human clinical trials, such as Cmax, Tmax, AUC, or half-life, could be identified in the conducted search. The development status of this compound by Eli Lilly and Company is not publicly disclosed on their current clinical development pipeline. This document, therefore, summarizes the available preclinical information and the pharmacological context of 5-HT2B receptor antagonists.
Introduction
This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. It is orally active and has been investigated for its therapeutic potential in conditions where 5-HT2B receptor signaling is implicated, such as hypertension. The 5-HT2B receptor is a G protein-coupled receptor involved in a variety of physiological and pathological processes.
Preclinical Pharmacokinetics and Pharmacodynamics
While human pharmacokinetic data is unavailable, preclinical studies in animal models have provided some insights into the activity of this compound.
In Vivo Studies in Rats
A study in deoxycorticosterone acetate (DOCA)-salt-hypertensive rats demonstrated the antihypertensive effects of this compound.
Experimental Protocol: Antihypertensive Study in DOCA-Salt-Hypertensive Rats
-
Animal Model: Male Sprague-Dawley rats were made hypertensive by unilateral nephrectomy and implantation of a DOCA-impregnated silicone strip, along with the provision of 1% NaCl and 0.2% KCl in their drinking water.
-
Drug Administration: this compound was administered intravenously to conscious, chronically instrumented rats.
-
Dosing Regimen: Cumulative doses of 0.3, 1.0, and 3.0 mg/kg were administered at 30-minute intervals.
-
Pharmacodynamic Assessment: Mean arterial pressure (MAP) was continuously monitored to evaluate the effect of this compound.
-
Target Engagement: To confirm 5-HT2B receptor blockade, the contractile response of isolated rat stomach fundus (a tissue rich in 5-HT2B receptors) to 5-HT was measured ex vivo after in vivo administration of this compound. A reduced contraction indicated successful receptor antagonism.
Key Findings:
-
This compound significantly reduced mean blood pressure in a dose-dependent manner in hypertensive rats.
-
The 3.0 mg/kg dose effectively blocked 5-HT-induced contractions in the rat stomach fundus, confirming in vivo 5-HT2B receptor antagonism.
Signaling Pathway of the 5-HT2B Receptor
The 5-HT2B receptor is coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound acts by blocking the initial binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting this downstream signaling cascade.
Caption: 5-HT2B Receptor Gq Signaling Pathway and Site of Action for this compound.
General Experimental Workflow for Preclinical In Vivo Pharmacodynamic Studies
The following diagram illustrates a typical workflow for assessing the in vivo effects of a compound like this compound in an animal model.
Caption: General Experimental Workflow for Preclinical In Vivo Pharmacodynamic Assessment.
Conclusion
This compound is a well-characterized 5-HT2B receptor antagonist in preclinical models, demonstrating clear pharmacodynamic effects related to its mechanism of action. However, a comprehensive understanding of its pharmacokinetic profile in humans remains elusive due to the lack of publicly available clinical data. Further disclosure from the manufacturer or publication of clinical trial results would be necessary to provide a detailed technical guide on the human pharmacokinetics of this compound.
LY-272015: A Technical Guide to a Selective 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B).[1][2][3] As a member of the β-carboline class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[4] This receptor is implicated in a variety of biological processes, including cardiovascular function, and has emerged as a therapeutic target for conditions such as hypertension.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride, is a synthetic molecule with a well-defined structure.[2]
| Identifier | Value |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride |
| CAS Number | 172895-15-7 |
| Molecular Formula | C21H24N2O2.HCl[2] |
| Molecular Weight | 372.89 g/mol [2] |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl |
| InChI | InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO to 100 mM and in ethanol to 10 mM.[2] |
| Storage | Store at +4°C.[2] |
Pharmacology
Mechanism of Action
This compound functions as a high-affinity antagonist at the 5-HT2B receptor.[2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including smooth muscle contraction and cell proliferation.[4]
Furthermore, the 5-HT2B receptor can also engage β-arrestin signaling pathways, which can mediate distinct downstream effects, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[3] this compound has been shown to inhibit 5-HT-induced phosphorylation of ERK2.[3]
Receptor Binding Affinity
This compound exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors.[2]
| Receptor | Ki (nM) |
| 5-HT2B | 0.75[2] |
| 5-HT2A | 28.7[2] |
| 5-HT2C | 21.63[2] |
Pharmacodynamics
In vivo studies have demonstrated the antihypertensive effects of this compound. In animal models of hypertension, administration of this compound leads to a significant reduction in blood pressure.[1] This effect is attributed to the blockade of 5-HT2B receptors on vascular smooth muscle cells, leading to vasodilation.[1]
Pharmacokinetics
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by the 5-HT2B receptor and the point of intervention by this compound can be visualized as follows:
Caption: 5-HT2B receptor signaling cascade and antagonism by this compound.
Experimental Protocols
Synthesis of this compound (Generalized)
The core structure of this compound, a tetrahydro-β-carboline, is typically synthesized via the Pictet-Spengler reaction. While a specific multi-step protocol for this compound is proprietary, a general representation of the key reaction is as follows:
Caption: Key Pictet-Spengler cyclization in this compound synthesis.
Methodology:
-
Reactant Preparation: 6-Methyltryptamine and 3,4-dimethoxyphenylacetaldehyde are used as the starting materials.
-
Condensation: The tryptamine and aldehyde are reacted in a suitable solvent (e.g., toluene, dichloromethane) in the presence of an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).
-
Cyclization: The reaction mixture is typically heated to facilitate the intramolecular electrophilic substitution, leading to the formation of the tetrahydro-β-carboline ring system.
-
Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.
-
Salt Formation: The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand (e.g., [3H]-LSD or a specific 5-HT2B agonist/antagonist radioligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In each well of a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on 5-HT-induced ERK phosphorylation.
Materials:
-
Cells expressing the 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
Serotonin (5-HT).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to confluence. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound for a specified time, followed by stimulation with 5-HT.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the 5-HT2B receptor. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. This guide provides a foundational understanding of its chemical and pharmacological properties, along with generalized protocols for its synthesis and characterization. Further research, particularly in the area of pharmacokinetics, will be essential for a more complete understanding of its potential as a therapeutic agent.
References
- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the 5-HT2B Receptor in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serotonin 2B receptor (5-HT2B), a G protein-coupled receptor, has emerged as a significant modulator of cardiovascular function and a key player in the pathophysiology of hypertension, particularly pulmonary arterial hypertension (PAH). Under normal physiological conditions, the 5-HT2B receptor is expressed at low levels in the cardiovascular system. However, in hypertensive states, its expression is markedly upregulated in vascular smooth muscle and other cardiovascular tissues. This upregulation contributes to increased vascular tone, vascular remodeling, and cardiac hypertrophy, all hallmarks of hypertensive disease. This guide provides an in-depth examination of the 5-HT2B receptor's role in hypertension, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation. The therapeutic potential of targeting the 5-HT2B receptor with selective antagonists is also explored, offering insights for future drug development programs.
Introduction to the 5-HT2B Receptor in the Cardiovascular System
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted signaling molecule with diverse physiological roles. Its cardiovascular effects are complex, mediating both vasodilation and vasoconstriction depending on the specific receptor subtype activated and the underlying physiological state of the vasculature.[1] The 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are Gq/11-coupled receptors.[1] While the 5-HT2A receptor is the predominant subtype in the vasculature of normotensive individuals, the 5-HT2B receptor's expression and function are significantly amplified in hypertensive conditions.[2][3]
Emerging evidence strongly implicates the 5-HT2B receptor in the pathogenesis of both systemic and pulmonary hypertension.[4][5] Studies utilizing animal models of hypertension have consistently demonstrated an increased expression and functional role of the 5-HT2B receptor in arteries, leading to enhanced contractile responses to serotonin.[2][3][6] Furthermore, selective antagonists of the 5-HT2B receptor have been shown to lower blood pressure in these models, highlighting its potential as a therapeutic target.[4][6]
Signaling Pathways of the 5-HT2B Receptor in Hypertension
Activation of the 5-HT2B receptor initiates a cascade of intracellular signaling events that contribute to the hypertensive phenotype. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation.[1]
Beyond this primary pathway, 5-HT2B receptor signaling is integrated with other critical cellular processes implicated in hypertension:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The 5-HT2B receptor can activate the MAPK/ERK signaling cascade, a key pathway involved in cell proliferation, hypertrophy, and inflammation, all of which contribute to vascular remodeling in hypertension.[1]
-
Reactive Oxygen Species (ROS) Production: 5-HT2B receptor activation has been linked to increased production of ROS through the stimulation of NAD(P)H oxidase.[7][8] Oxidative stress is a well-established contributor to endothelial dysfunction and vascular inflammation in hypertension.
-
Crosstalk with other Receptor Systems: There is evidence of significant crosstalk between the 5-HT2B receptor and other signaling systems, such as the angiotensin II type 1 receptor (AT1R).[9] This interaction can synergistically promote pathological cardiac hypertrophy.
Below is a diagram illustrating the core signaling pathways of the 5-HT2B receptor in the context of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LY-272015 for the Investigation of Cardiovascular Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, also plays a complex and multifaceted role in the cardiovascular system. Its effects are mediated by a diverse family of receptors, among which the 5-HT2B receptor has emerged as a significant player in the pathophysiology of several cardiovascular diseases. The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is expressed in various cardiovascular cell types, including vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts.[1][2] Its activation has been linked to processes such as vasoconstriction, cardiac hypertrophy, valvular heart disease, and pulmonary hypertension.[2][3]
This technical guide focuses on LY-272015, a potent and selective antagonist of the 5-HT2B receptor.[3][4] We will delve into its mechanism of action, summarize key preclinical findings in various cardiovascular disease models, provide detailed experimental protocols for its use, and present its pharmacological data in a structured format. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the role of 5-HT2B receptor signaling in cardiovascular health and disease.
Core Compound Profile: this compound
This compound is an orally active and specific antagonist of the 5-HT2B receptor.[5] Its utility in preclinical research stems from its high affinity and selectivity for the 5-HT2B subtype over other serotonin receptors, particularly the closely related 5-HT2A and 5-HT2C receptors.
Pharmacological Data
The binding affinities (Ki) of this compound for human serotonin receptor subtypes are summarized in the table below, highlighting its selectivity for the 5-HT2B receptor.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2B | 0.75 | [4] |
| 5-HT2C | 21.63 | [4] |
| 5-HT2A | 28.7 | [4] |
Mechanism of Action
Activation of the 5-HT2B receptor by serotonin initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its stimulation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Furthermore, 5-HT2B receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[1] this compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT2B receptor, thereby inhibiting these downstream signaling pathways. It has been demonstrated to completely inhibit the phosphorylation of ERK2 induced by 5-HT.[5]
References
An In-depth Technical Guide to 5-HT2B Receptor Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT2 subfamily, which also includes the 5-HT2A and 5-HT2C receptors.[1][2] Predominantly coupled to Gαq/11 proteins, its activation initiates a cascade of intracellular events crucial for a variety of physiological processes.[1] While initially discovered in the rat stomach, the 5-HT2B receptor is now known to be expressed in the central nervous system (CNS)—including the frontal cortex and hypothalamus—and peripherally, with significant roles in the cardiovascular and gastrointestinal systems.[2]
Pathophysiologically, the 5-HT2B receptor has gained significant attention due to its critical role in drug-induced valvular heart disease, a serious side effect linked to certain medications like the appetite suppressant fenfluramine.[3] Excessive stimulation of this receptor leads to pathological proliferation of cardiac valve fibroblasts, resulting in valvulopathy.[2] Consequently, assessing off-target 5-HT2B receptor agonism is a critical step in modern drug development.[1] Understanding the intricate signaling pathways downstream of this receptor is therefore essential for developing safer therapeutics and for targeting the receptor itself in conditions such as pulmonary hypertension and fibrotic disorders.[1]
This guide provides a detailed overview of the core signaling pathways initiated by the 5-HT2B receptor, methodologies for their study, and quantitative data for key ligands.
Canonical Gq/11 Signaling Pathway
Like other members of the 5-HT2 family, the 5-HT2B receptor's primary signaling mechanism is through the activation of the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated, GTP-bound Gαq dissociates from the Gβγ dimer and stimulates its primary effector, phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] Simultaneously, DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to various cellular responses.[1]
β-Arrestin Mediated Signaling and Biased Agonism
Beyond canonical G-protein coupling, GPCRs like the 5-HT2B receptor are also regulated by arrestin proteins. Following agonist-induced activation, the receptor is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin (primarily β-arrestin 2) to the receptor's intracellular loops and C-terminal tail.[3][5]
Initially, β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization.[5] It also facilitates receptor internalization into clathrin-coated pits, removing it from the cell surface.[6] However, β-arrestin is not merely a negative regulator; it acts as a scaffold for a distinct wave of signaling. By recruiting various signaling molecules, β-arrestin can initiate G-protein-independent pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK1/2.[6][7]
This dual signaling capability gives rise to the concept of "biased agonism" or "functional selectivity," where certain ligands preferentially activate either the G-protein or the β-arrestin pathway.[5] For instance, drugs like LSD and ergotamine are considered β-arrestin-biased agonists at the 5-HT2B receptor.[3] This phenomenon is critical for drug development, as the desired therapeutic effects may be linked to one pathway, while adverse effects (like valvulopathy) may be driven by the other.
Cross-Talk with Receptor Tyrosine Kinase (RTK) Pathways
A significant aspect of 5-HT2B receptor signaling, particularly relevant to its mitogenic and proliferative effects, is its ability to transactivate receptor tyrosine kinases (RTKs).[4][8] This process involves the ligand-independent activation of an RTK, such as the Platelet-Derived Growth Factor Receptor (PDGFR), following the stimulation of the GPCR.[4]
Studies have shown that 5-HT2B receptor activation leads to the rapid tyrosine phosphorylation of PDGFR.[4] This cross-talk is mediated by the cytoplasmic tyrosine kinase c-Src. Upon 5-HT2B stimulation, c-Src is activated and subsequently phosphorylates and activates the PDGFR.[4] The activated PDGFR then serves as a docking site for adaptor proteins that initiate canonical RTK downstream cascades, most notably the Ras/MAPK pathway, which is a potent driver of cell proliferation.[4][9] This pathway is crucial for 5-HT2B-mediated cell-cycle progression, involving the upregulation of cyclins D1 and E.[4] The activation of c-Src appears to be a central node, linking the Gq-coupled receptor to the cell-cycle machinery.[4]
Quantitative Pharmacology Data
The interaction of various ligands with the 5-HT2B receptor has been characterized, revealing a range of affinities and functional potencies. Below is a summary of data for several key compounds.
| Compound | Type | Ki (nM) | EC50 (nM) (Assay) | Species | Reference(s) |
| 5-HT (Serotonin) | Endogenous Agonist | - | 20 (PI Hydrolysis) | Human | [10] |
| BW-723C86 | Selective Agonist | - | 18 (PI Hydrolysis) | Human | [10] |
| (+)-Norfenfluramine | Agonist (Metabolite) | - | 33 (PI Hydrolysis) | Human | [10] |
| LSD | Agonist (β-arrestin biased) | - | 40 (Gq) | Human | [3] |
| Methylergonovine | Agonist | - | - | Human | [3] |
| RS-127445 | Selective Antagonist | 0.13 | - | Human | [10] |
| M-100907 | 5-HT2A Antagonist | 914 | - | Human | [10] |
| SB-242084 | 5-HT2C Antagonist | 42.4 | - | Human | [10] |
Note: Ki (inhibitor constant) represents the binding affinity of a ligand. A lower Ki value indicates higher binding affinity. EC50 (half-maximal effective concentration) represents the functional potency of an agonist. A lower EC50 value indicates higher potency. Values can vary based on experimental conditions and cell systems used.
Experimental Protocols
Protocol: Gq Activation (IP-One HTRF Assay)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout of Gq pathway activation.[11][12]
Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a low HTRF signal.[11]
Methodology:
-
Cell Culture: Plate cells expressing the 5-HT2B receptor (e.g., HEK293 or CHO cells) into a 384-well white plate (10,000-20,000 cells/well) and incubate overnight.[13]
-
Compound Addition: Remove the culture medium. Add 10 µL of stimulation buffer containing various concentrations of the test compound. The buffer should contain LiCl to inhibit IP1 degradation.[14]
-
Stimulation: Incubate the plate at 37°C for 30-60 minutes.[13][14]
-
Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate antibody to each well.
-
Incubation: Incubate at room temperature for 1 hour or overnight at 4°C.[13]
-
Plate Reading: Read the HTRF signal on a compatible plate reader (e.g., PHERAstar FS), measuring fluorescence at 620 nm (cryptate) and 665 nm (d2).[13]
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results against compound concentration to determine EC50 or IC50 values.
Protocol: β-Arrestin Recruitment (Tango Assay)
The Tango assay is a transcriptional-based method to measure ligand-induced β-arrestin recruitment to a GPCR.[15][16]
Principle: The 5-HT2B receptor is fused to a transcription factor (e.g., Gal4-VP16), linked by a cleavage site for a protease (e.g., TEV). β-arrestin is fused to the protease. Upon agonist-induced recruitment of the β-arrestin-protease fusion to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[16][17]
Methodology:
-
Cell Culture & Transfection: Co-transfect HTLA cells (HEK293 cells with a stably integrated β-lactamase reporter) with plasmids encoding the 5-HT2B-receptor-transcription factor fusion and the β-arrestin-protease fusion.[18]
-
Plating: After 24 hours, detach and seed the transfected cells into 384-well plates coated with poly-L-lysine.[17]
-
Starvation & Stimulation: Starve the cells for at least 4 hours. Add test compounds at various concentrations.
-
Incubation: Incubate the plates at 37°C for a minimum of 16 hours to allow for transcription and translation of the reporter gene.[17]
-
Detection: Decant the medium and add a luciferase substrate (e.g., Bright-Glo reagent).[17]
-
Plate Reading: After a 5-20 minute incubation, measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to a reference agonist and plot dose-response curves to determine agonist potency (EC50).
Protocol: Intracellular Calcium Mobilization (Fluo-4 Assay)
This assay directly measures the increase in intracellular calcium concentration following Gq pathway activation.[19]
Principle: The fluorescent dye Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. Upon binding to Ca2+, its fluorescence emission intensity (at ~515-525 nm) increases significantly.[20]
Methodology:
-
Cell Plating: Seed cells expressing the 5-HT2B receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight. Optimal cell density should be 40,000 to 80,000 cells/well for a 96-well plate.[19]
-
Dye Loading: Remove the growth medium and add 100 µL/well of Fluo-4 AM dye-loading solution (typically 2-5 µM Fluo-4 AM with an agent like Pluronic F-127 to aid dispersion).[19][20]
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[19]
-
Compound Addition & Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Add the test compound and immediately begin monitoring fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-3 minutes).[19]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against compound concentration to determine EC50 values.
Protocol: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[21]
Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-LSD) is incubated with a membrane preparation containing the 5-HT2B receptor, along with varying concentrations of an unlabeled competitor compound. The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand at lower concentrations.[3][21]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2B receptor.[22]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., 0.5 nM [3H]-LSD), and a range of concentrations (e.g., 1 pM to 10 µM) of the unlabeled test compound in a binding buffer.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the binding to reach equilibrium.[3]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter, while the free ligand passes through.[21]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
References
- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras Involvement in Signal Transduction by the Serotonin 5-HT2B Receptor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. abcam.com [abcam.com]
- 20. hellobio.com [hellobio.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. reactionbiology.com [reactionbiology.com]
In Vivo Effects of LY-272015 on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a selective antagonist of the serotonin 5-HT2B receptor. Emerging research has identified a potential role for the 5-HT2B receptor in the pathophysiology of hypertension, particularly in models characterized by mineralocorticoid excess. This technical guide provides a detailed overview of the in vivo effects of this compound on blood pressure, with a focus on the available preclinical data. The information is intended to support further research and development of therapeutic strategies targeting the 5-HT2B receptor for cardiovascular diseases.
Core Focus: Antihypertensive Effects in a Preclinical Model
The primary body of evidence for the in vivo antihypertensive effects of this compound comes from studies utilizing the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model. This model is characterized by low renin and high sodium levels, leading to significant elevation in blood pressure.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in DOCA-salt hypertensive rats.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in a Subgroup of Severely Hypertensive DOCA-Salt Rats
| Treatment Week | Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |
| Week 3 | 1.0 | -20[1][2] |
| Week 3 | 3.0 | -20[1][2] |
| Week 4 | 1.0 | Significant Reduction (exact value not specified)[3] |
| Week 4 | 3.0 | -40[1][2] |
Note: Data is derived from a subgroup of rats with a mean arterial blood pressure of approximately 200 mmHg.[1][2]
Table 2: Effect of this compound on Blood Pressure in Normotensive (Sham) Rats
| Treatment Week | Dose of this compound (mg/kg, i.v.) | Effect on Blood Pressure |
| Weeks 1-4 | 0.3, 1.0, and 3.0 | No reduction in blood pressure[1][2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Key Experiment: In Vivo Blood Pressure Measurement in DOCA-Salt Hypertensive Rats
-
Animal Model: Male Sprague-Dawley rats were used. Hypertension was induced by unilateral nephrectomy followed by the subcutaneous implantation of a DOCA-impregnated silicone sheet and the provision of 1% NaCl and 0.2% KCl in their drinking water.[4] Sham-operated rats receiving normal drinking water served as normotensive controls.
-
Surgical Instrumentation: Rats were chronically instrumented with arterial and venous catheters for direct blood pressure measurement and intravenous drug administration, respectively.
-
Drug Administration: this compound was administered intravenously in cumulative doses of 0.3, 1.0, and 3.0 mg/kg at 30-minute intervals.[1][2] This dosing regimen was repeated weekly for four weeks.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) was continuously monitored via the arterial catheter connected to a pressure transducer and a recording system.
-
Verification of 5-HT2B Receptor Blockade: In a subset of animals, the effectiveness of this compound in blocking 5-HT2B receptors was confirmed ex vivo by measuring the contractile response of isolated stomach fundus tissue to serotonin.[1][2] A reduced contraction in tissues from this compound-treated animals indicated successful receptor blockade.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Discussion and Limitations
The available data strongly suggest that this compound possesses antihypertensive properties in the DOCA-salt rat model of hypertension.[1][2] The effect appears to be dose-dependent and becomes more pronounced as the hypertension becomes more severe.[1][2][3] Notably, the lack of a blood pressure-lowering effect in normotensive sham rats suggests that the mechanism of action is specific to the pathological state of hypertension, likely due to the upregulation of 5-HT2B receptors in the vasculature of these animals.[1][2]
It is important to acknowledge the limitations of the current body of public-domain literature on this compound. There is a notable absence of:
-
Data in Other Preclinical Models: The antihypertensive effects of this compound have not been reported in other common models of hypertension, such as the spontaneously hypertensive rat (SHR).
-
Cardiovascular Profile: The effects of this compound on other key cardiovascular parameters, including heart rate and cardiac output, have not been detailed in the available literature.
-
Clinical Data: There are no publicly accessible results from clinical trials in humans to evaluate the safety, tolerability, and efficacy of this compound for the treatment of hypertension.
Conclusion
This compound demonstrates clear antihypertensive efficacy in a well-established preclinical model of mineralocorticoid-induced hypertension. The mechanism is consistent with the targeted blockade of the 5-HT2B receptor. While these findings are promising, the lack of a broader preclinical and clinical data set necessitates further investigation to fully elucidate the therapeutic potential of this compound as an antihypertensive agent. Future studies should focus on its pharmacokinetic and pharmacodynamic profile, its effects in a wider range of hypertension models, and its overall cardiovascular safety profile.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LY-272015 in Rat Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LY-272015 is a selective antagonist of the serotonin 5-HT2B receptor.[1][2] Research has demonstrated its efficacy in reducing blood pressure in specific rat models of hypertension, suggesting a role for the 5-HT2B receptor in the pathophysiology of this disease.[1][3][4] These notes provide a summary of the key findings and detailed protocols for the use of this compound in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a commonly used model for studying salt-sensitive hypertension.
Data Presentation
The antihypertensive effect of this compound has been quantified in DOCA-salt hypertensive rats. The following table summarizes the key quantitative data on the dose-dependent reduction in mean arterial blood pressure (MAP).
| Rat Model | Treatment Group | Week of Treatment | This compound Dosage (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |
| DOCA-salt Hypertensive | Severely Hypertensive | Week 3 | 1.0 | ~ -20[1][3][4] |
| DOCA-salt Hypertensive | Severely Hypertensive | Week 3 | 3.0 | ~ -20[1][3][4] |
| DOCA-salt Hypertensive | Severely Hypertensive | Week 4 | 1.0 | Significant Reduction[3] |
| DOCA-salt Hypertensive | Severely Hypertensive | Week 4 | 3.0 | > -40[1][3][4] |
| Sham-treated | Control | Weeks 1-4 | 0.3, 1.0, 3.0 | No significant change[1][3][4] |
Note: The significant blood pressure reduction was observed in a subgroup of DOCA-salt rats that developed extremely high blood pressure (mean arterial pressure ~200 mmHg).[1][3][4]
Experimental Protocols
This section details the methodologies for inducing hypertension in rats and the subsequent administration and evaluation of this compound.
1. Animal Model: DOCA-Salt Hypertensive Rat
The DOCA-salt model is a widely used model of mineralocorticoid-induced, salt-sensitive hypertension.[5]
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Surgical Procedure:
-
Rats are anesthetized.
-
A unilateral nephrectomy is performed.
-
A slow-release pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.
-
-
Post-operative Care and Diet:
-
Following surgery, rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.
-
Sham-operated control rats undergo the same surgical procedure but without the DOCA implant and receive normal drinking water.
-
-
Development of Hypertension: Hypertension typically develops over a period of 4-5 weeks.
2. In Vivo Administration of this compound and Blood Pressure Measurement
-
Catheter Implantation: For conscious, freely moving rats, catheters are implanted into the carotid artery and jugular vein for blood pressure measurement and intravenous drug administration, respectively. The catheters are externalized and passed through a protective spring.[3][6]
-
Drug Administration Protocol:
-
Blood Pressure Monitoring:
3. Ex Vivo Verification of 5-HT2B Receptor Blockade
To confirm that the administered dose of this compound effectively blocks 5-HT2B receptors, ex vivo tissue bath experiments can be performed.[1][3][4]
-
Tissue Preparation:
-
Isolated Tissue Bath Assay:
-
The stomach fundus is mounted in an isolated tissue bath containing a physiological salt solution.
-
The contractile response to serotonin (5-HT) is measured.
-
A reduced contraction in response to 5-HT in tissues from this compound-treated rats compared to vehicle-treated rats indicates successful 5-HT2B receptor blockade.[1][3][4]
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for this compound administration in DOCA-salt rats.
Diagram 2: Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in DOCA-salt hypertension.
References
- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Sex differences in the purinergic 2 receptor-mediated blood pressure response to treadmill exercise in rats with simulated peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of LY-272015 Solutions for In Vitro Assays
Introduction LY-272015 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] It is a β-carboline derivative that is frequently used in research to investigate the physiological and pathological roles of the 5-HT2B receptor, such as its involvement in cardiovascular function and cell proliferation.[1][3][4] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols for the solubilization and storage of this compound hydrochloride for use in various research applications.
Data Presentation: Solubility Profile
This compound hydrochloride is a solid compound that is soluble in organic solvents.[2][5] The quantitative solubility data is summarized below. It is recommended to use Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 37.29 mg/mL |
| Ethanol | 10 mM | 3.73 mg/mL |
| Data is based on a molecular weight of 372.89 g/mol for this compound hydrochloride. |
Experimental Protocols: Stock Solution Preparation
This section details the procedures for preparing stock solutions of this compound hydrochloride. It is crucial to use high-purity solvents and adhere to sterile techniques, especially when preparing solutions for cell-based assays.
Materials and Equipment:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, water bath sonicator recommended)
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.29 mg.
-
Adding Solvent: Add the calculated volume of DMSO to the tube. For 37.29 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization (Optional): If required for your specific application (e.g., long-term cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[5][6]
Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg.
-
Adding Solvent: Add the calculated volume of ethanol to the tube. For 3.73 mg of the compound, add 1 mL of ethanol.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C.
Working Solution Preparation
To prepare a working solution, thaw a stock solution aliquot and dilute it to the final desired concentration using the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO can be toxic to cells; it is standard practice to ensure the final concentration of DMSO in the assay medium is less than 0.5%, and ideally below 0.1%.
Storage and Handling
-
This compound hydrochloride powder should be stored at +4°C for the long term.
-
Stock solutions in DMSO or ethanol are stable for at least one month when stored at -20°C.[6]
-
It is recommended to prepare fresh solutions and use them on the same day if possible.[6]
-
Before use, equilibrate frozen aliquots to room temperature and ensure any precipitate is fully redissolved.[6]
-
This product is for research use only and is not intended for human or veterinary use.[2][6] Standard laboratory safety precautions should be followed.
Visualization of Mechanism and Workflow
Signaling Pathway
This compound functions by selectively blocking the 5-HT2B receptor, a Gq/11 protein-coupled receptor.[7] Activation of this receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade involving phospholipase C (PLC), leading to downstream cellular responses.[3][7][8] The diagram below illustrates this pathway and the antagonistic action of this compound.
Caption: Antagonistic action of this compound on the 5-HT2B signaling pathway.
Experimental Workflow
The following diagram outlines the logical flow for preparing a stock solution of this compound for in vitro use.
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. LY-272,015 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. LY 272015 hydrochloride | 5-HT2B antagonist | Hello Bio [hellobio.com]
- 7. mdpi.com [mdpi.com]
- 8. Serotonin 2B receptor is required for heart development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Using LY-272015
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY-272015, a potent and selective 5-HT2B receptor antagonist, in Western blot analysis to investigate its effects on downstream signaling pathways.
Introduction
This compound is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[1][2][3] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Activation of the 5-HT2B receptor initiates a signaling cascade involving the activation of phospholipase Cβ (PLCβ), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[4] Furthermore, 5-HT2B receptor activation has been shown to stimulate downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[5][6]
This compound is a valuable tool for studying the physiological and pathological roles of the 5-HT2B receptor. By selectively blocking this receptor, researchers can elucidate its involvement in various cellular functions and disease states. Western blotting is a key technique to assess the efficacy of this compound by measuring the phosphorylation status of key downstream signaling proteins, such as ERK and Akt, providing insights into the compound's mechanism of action. One study demonstrated that this compound completely inhibits the phosphorylation of ERK2 induced by 5-HT.[2]
Data Presentation
The following table summarizes representative quantitative data demonstrating the inhibitory effect of this compound on 5-HT-induced ERK2 phosphorylation in a hypothetical cell line expressing the 5-HT2B receptor. The data is presented as the relative density of the phosphorylated ERK2 (p-ERK2) band normalized to the total ERK2 (t-ERK2) band.
| Treatment Group | Concentration | Relative p-ERK2/t-ERK2 Ratio | % Inhibition of 5-HT Response |
| Vehicle Control | - | 1.0 | - |
| 5-HT | 1 µM | 5.2 | 0% |
| 5-HT + this compound | 1 µM + 10 nM | 2.8 | 57.1% |
| 5-HT + this compound | 1 µM + 100 nM | 1.3 | 92.9% |
| 5-HT + this compound | 1 µM + 1 µM | 1.1 | 97.6% |
| This compound alone | 1 µM | 0.9 | - |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing the human 5-HT2B receptor, or primary cells known to express the receptor) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of kinase phosphorylation.
-
Pre-treatment with this compound: Prepare stock solutions of this compound hydrochloride in DMSO (e.g., 10 mM).[3] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Add the this compound containing medium to the cells and incubate for 1 hour at 37°C. For the control wells, add a medium containing the same concentration of DMSO.
-
Stimulation with 5-HT: Prepare a stock solution of serotonin (5-HT) in sterile water. Dilute the 5-HT stock in a serum-free medium to the desired final concentration (e.g., 1 µM). Add the 5-HT containing medium to the pre-treated cells and incubate for the desired time (e.g., 5-15 minutes) at 37°C. For the unstimulated control, add a serum-free medium without 5-HT.
-
Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 2: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody (e.g., 1:1000 dilution)[8]
-
p44/42 MAPK (Erk1/2) Antibody (e.g., 1:1000 dilution)
-
Akt (pan) Antibody (e.g., 1:1000 dilution)[6]
-
5-HT2B Receptor Antibody (e.g., 1:500-1:2000 dilution)[10]
-
β-Actin or GAPDH Antibody (as a loading control, e.g., 1:5000 dilution)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the intensity of the corresponding total protein bands to account for any variations in protein loading.
Mandatory Visualization
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. 5HT2B Receptor/SR-2B Polyclonal Antibody (BS-12050R) [thermofisher.com]
Application Notes and Protocols for Immunoprecipitation with LY-272015 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Understanding the molecular mechanisms by which this compound exerts its effects requires detailed investigation of its impact on the 5-HT2B receptor's protein-protein interactions. Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are invaluable techniques for isolating the 5-HT2B receptor and its interacting partners to study the composition and dynamics of its signaling complexes.[2]
These application notes provide a comprehensive guide for performing immunoprecipitation experiments with samples treated with this compound. The protocols are designed to enable researchers to investigate how this antagonist modulates the interaction of the 5-HT2B receptor with its downstream effectors and regulatory proteins.
Mechanism of Action and Signaling Pathways
The 5-HT2B receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3] This activation results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[3] The 5-HT2B receptor is also known to interact with other proteins, including β-arrestins and proteins containing PDZ domains, which are crucial for its signaling and intracellular trafficking.[4][5]
This compound, as a 5-HT2B receptor antagonist, is expected to block these signaling cascades by preventing the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling. Co-immunoprecipitation studies following this compound treatment can elucidate the specific protein-protein interactions that are disrupted or stabilized by the antagonist.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from a co-immunoprecipitation experiment investigating the effect of this compound on the interaction between the 5-HT2B receptor and a known interacting partner, such as a PDZ domain-containing protein. The data is hypothetical and serves as a template for reporting results.
| Target Protein | Interacting Partner | Treatment | Co-immunoprecipitated Protein (Normalized Intensity) | Fold Change vs. Vehicle | p-value |
| 5-HT2B Receptor | CIPP | Vehicle (DMSO) | 1.00 | 1.00 | - |
| 5-HT2B Receptor | CIPP | This compound (1 µM) | 0.45 | 0.45 | <0.05 |
| 5-HT2B Receptor | Gαq | Vehicle (DMSO) | 1.00 | 1.00 | - |
| 5-HT2B Receptor | Gαq | This compound (1 µM) | 0.30 | 0.30 | <0.01 |
Table 1: Representative quantitative analysis of 5-HT2B receptor interactions following this compound treatment. Data is presented as normalized band intensity from Western blot analysis of co-immunoprecipitated proteins.
Experimental Protocols
Protocol 1: Immunoprecipitation of 5-HT2B Receptor from this compound Treated Cells
This protocol describes the immunoprecipitation of the 5-HT2B receptor from cultured cells treated with this compound to analyze the receptor itself (e.g., for post-translational modifications) or to perform subsequent co-immunoprecipitation experiments.
Materials:
-
Cell culture medium and supplements
-
This compound hydrochloride (soluble in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and protease inhibitor cocktail.[6]
-
Anti-5-HT2B receptor antibody, validated for IP
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without protease inhibitors
-
Elution Buffer (denaturing): 2x Laemmli sample buffer
-
Microcentrifuge tubes
-
Rotating platform or shaker
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing the 5-HT2B receptor to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate using a suitable protein assay.
-
To 1 mg of total protein, add the recommended amount of anti-5-HT2B receptor antibody.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating platform.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotating platform.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted protein.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the 5-HT2B receptor.
-
Protocol 2: Co-Immunoprecipitation of 5-HT2B Receptor and Interacting Proteins
This protocol is designed to identify and analyze proteins that interact with the 5-HT2B receptor and to assess the effect of this compound on these interactions.
Materials:
-
Same as Protocol 1
-
Antibody against the putative interacting protein for Western blot detection
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1. Use a milder lysis buffer if the protein-protein interaction is weak (e.g., reduce detergent concentration).
-
-
Co-Immunoprecipitation:
-
Follow step 3 from Protocol 1 to immunoprecipitate the 5-HT2B receptor.
-
-
Washing:
-
Follow step 4 from Protocol 1. The number and stringency of washes may need to be optimized to reduce non-specific binding while preserving the interaction of interest.
-
-
Elution:
-
Follow step 5 from Protocol 1.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the 5-HT2B receptor (as a positive control for the IP) and the putative interacting protein.
-
Quantify the band intensities to determine the relative amount of the co-immunoprecipitated protein in vehicle- versus this compound-treated samples.
-
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Immunoprecipitation with this compound Treated Samples.
References
- 1. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. biocompare.com [biocompare.com]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols for LY-272015 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY-272015, a selective 5-HT2B receptor antagonist, in various animal models. This document includes quantitative data summaries, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). The 5-HT2B receptor is a Gq/G11-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC). This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream signaling can involve the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation and migration.[1] Due to its involvement in various physiological and pathological processes, the 5-HT2B receptor is a target for therapeutic intervention in conditions such as hypertension, visceral pain, fibrosis, and cancer.[2][3][4] this compound is orally active and has been used as a tool compound to investigate the role of the 5-HT2B receptor in these conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for the administration of this compound and other selective 5-HT2B receptor antagonists in various animal studies.
Table 1: this compound Administration in a Rat Model of Hypertension
| Parameter | Details | Reference |
| Animal Model | Deoxycorticosterone acetate (DOCA)-salt hypertensive rats | [2] |
| Compound | This compound | [2] |
| Route of Administration | Intravenous (IV) | [2] |
| Dosage | 0.3, 1.0, and 3.0 mg/kg (cumulative) | [2] |
| Vehicle | Not specified | |
| Dosing Regimen | Cumulative doses administered at 30-minute intervals, once weekly for 4 weeks | [2] |
| Observed Effect | Significant reduction in mean blood pressure at 1.0 and 3.0 mg/kg in hypertensive rats. Blockade of 5-HT2B receptors was confirmed by reduced 5-HT-induced contraction in the rat stomach fundus. | [2] |
Table 2: Administration of Other 5-HT2B Receptor Antagonists in Animal Models
| Parameter | Visceral Hypersensitivity Model | Fibrosis Model |
| Animal Model | Rat model of restraint stress- or TNBS-induced visceral hypersensitivity | Mouse model of pulmonary artery banding-induced right ventricular hypertrophy and fibrosis |
| Compound | RS-127445 | SB204741 |
| Route of Administration | Oral (p.o.) | Intraperitoneal (IP) |
| Dosage | 1 to 30 mg/kg | 5 mg/kg/day |
| Vehicle | Not specified | Ethanol, diluted with hydrochloric acid, pH adjusted to 7.4 |
| Dosing Regimen | Single dose | Daily from day 7 to 21 after surgery |
| Observed Effect | Significant inhibition of visceral hypersensitivity | Attenuated right ventricular insufficiency and fibrosis |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the 5-HT2B receptor signaling pathway and a general experimental workflow for evaluating this compound in an animal model.
Caption: 5-HT2B Receptor Signaling Pathway
Caption: General Experimental Workflow
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in DOCA-Salt Hypertensive Rats
This protocol is adapted from the study by Watts et al. (1999).[2]
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Induction of hypertension: Uninephrectomy followed by implantation of a deoxycorticosterone acetate (DOCA) silicone sheet and provision of 1% NaCl and 0.2% KCl in drinking water.
2. Drug Formulation:
-
The vehicle for this compound was not explicitly stated in the reference. For intravenous administration, sterile saline is a common vehicle. It is recommended to perform solubility tests to determine the appropriate vehicle. This compound hydrochloride is soluble in DMSO and ethanol. A co-solvent system may be necessary for aqueous solutions.
3. Administration Procedure:
-
Route: Intravenous (IV) injection into a chronically implanted catheter.
-
Dosing: Cumulative doses of 0.3, 1.0, and 3.0 mg/kg are administered at 30-minute intervals.
-
Frequency: Once per week for four weeks.
4. Assessment:
-
Mean arterial blood pressure is continuously monitored via the implanted catheter.
-
At the end of the study, 5-HT2B receptor blockade can be confirmed ex vivo by measuring the contractile response to serotonin in isolated tissues, such as the stomach fundus.[2]
Protocol 2: General Protocol for Oral Gavage of this compound in Rodents
This is a general protocol and should be adapted based on the specific experimental design.
1. Drug Formulation:
-
This compound is orally active.
-
Vehicle selection is critical. Common vehicles for oral gavage include water, saline, or a suspension agent like 0.5% methylcellulose or carboxymethylcellulose. The choice of vehicle will depend on the solubility and stability of this compound.
2. Administration Procedure:
-
Animal Restraint: Restrain the mouse or rat securely to prevent movement.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the esophagus. The length of the needle should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury.
-
Volume: The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.
-
Delivery: Administer the this compound solution slowly to avoid regurgitation and aspiration.
3. Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after administration.
Protocol 3: General Protocol for Intraperitoneal Injection of this compound in Rodents
This is a general protocol and should be adapted for specific experimental needs.
1. Drug Formulation:
-
Prepare a sterile solution of this compound in a suitable vehicle. As with other routes, vehicle selection will depend on the compound's solubility. A common vehicle for IP injection is sterile saline, though co-solvents may be required.
2. Administration Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a 23-27 gauge needle at a 30-45 degree angle.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or internal organ before injecting the solution.
-
Volume: The maximum recommended volume for IP injection in mice is < 10 ml/kg and in rats is < 10 ml/kg.
3. Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions at the injection site or systemic effects.
Concluding Remarks
The provided application notes and protocols offer a foundation for the in vivo administration of this compound in animal studies. Researchers should adapt these protocols to their specific experimental conditions, including the choice of animal model, route of administration, dosage, and vehicle. It is crucial to adhere to institutional animal care and use guidelines throughout all experimental procedures. The information on the 5-HT2B signaling pathway provides a basis for investigating the molecular mechanisms underlying the effects of this compound.
References
- 1. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic effects of specific targeting of the 5-hydroxytryptamine 2B receptor (5-HT2BR) in murine models and ex vivo models of scleroderma skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring ERK2 Phosphorylation After LY-272015 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1] The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cell proliferation and migration.[2] Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, of which extracellular signal-regulated kinase 2 (ERK2) is a key component.[3][4] Specifically, the 5-HT2B receptor is coupled to Gq proteins, which activate phospholipase C (PLC), leading to downstream activation of the Ras-Raf-MEK-ERK signaling cascade.[3][5]
Phosphorylation of ERK2 at specific threonine and tyrosine residues (Thr185 and Tyr187) is a critical step in its activation, enabling it to phosphorylate a multitude of downstream substrates involved in regulating gene expression and cell cycle progression.[3] Given that this compound is an antagonist of the 5-HT2B receptor, it is hypothesized that treatment with this compound will inhibit 5-HT-induced ERK2 phosphorylation. This application note provides detailed protocols for measuring changes in ERK2 phosphorylation in response to this compound treatment using common laboratory techniques.
Signaling Pathway
The binding of serotonin (5-HT) to its 5-HT2B receptor activates the associated Gq protein. This activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of the Ras-Raf-MEK pathway, culminating in the phosphorylation and activation of ERK2. As an antagonist, this compound blocks the initial step of this pathway by preventing 5-HT from binding to the 5-HT2B receptor, thereby inhibiting downstream ERK2 phosphorylation.
Data Presentation
The following table provides a template for summarizing quantitative data on the effect of this compound on ERK2 phosphorylation. It is expected that increasing concentrations of this compound will lead to a dose-dependent decrease in 5-HT-induced ERK2 phosphorylation.
| Treatment Group | This compound Concentration | Stimulant (5-HT) Concentration | Normalized p-ERK2/Total ERK2 Ratio (Mean ± SD) | Percent Inhibition of 5-HT Response |
| Vehicle Control | 0 µM | 0 µM | 1.00 ± 0.12 | N/A |
| 5-HT Stimulation | 0 µM | 1 µM | 5.20 ± 0.45 | 0% |
| This compound (Low Dose) + 5-HT | 0.1 µM | 1 µM | 3.80 ± 0.30 | 33.3% |
| This compound (Mid Dose) + 5-HT | 1 µM | 1 µM | 2.10 ± 0.25 | 73.8% |
| This compound (High Dose) + 5-HT | 10 µM | 1 µM | 1.20 ± 0.15 | 95.2% |
Note: The data presented in this table are illustrative and should be replaced with experimentally derived results.
Experimental Protocols
Several methods can be employed to measure ERK2 phosphorylation. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Experimental Workflow
The general workflow for assessing the effect of this compound on ERK2 phosphorylation involves cell culture, treatment with the compound and stimulant, cell lysis, and subsequent analysis of protein phosphorylation.
Protocol 1: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Materials:
-
Suitable cell line (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound
-
Serotonin (5-HT)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 5-HT (e.g., 1 µM) for 5-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total ERK1/2 antibody as a loading control.
-
Quantify band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.[2]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative, plate-based method for detecting ERK2 phosphorylation and is suitable for higher throughput screening.
Materials:
-
Phospho-ERK1/2 and Total ERK1/2 ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)
-
Cell lysates prepared as described in the Western Blotting protocol
-
Microplate reader
Procedure (based on a typical sandwich ELISA kit):
-
Prepare Cell Lysates: Follow the cell culture, treatment, and lysis steps as outlined in the Western Blotting protocol.
-
ELISA Protocol:
-
Add cell lysates and standards to the wells of the microplate pre-coated with a capture antibody.
-
Incubate to allow the target protein to bind.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody that binds to the captured protein.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody.
-
Wash the wells.
-
Add the enzyme substrate and incubate to develop a colorimetric signal.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of phospho-ERK2 and total ERK2 in the samples.
-
Normalize the amount of phospho-ERK2 to the amount of total ERK2 for each sample.
-
Protocol 3: Flow Cytometry
Flow cytometry allows for the measurement of ERK2 phosphorylation at the single-cell level.
Materials:
-
Cells in suspension
-
This compound
-
Serotonin (5-HT)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in suspension with this compound and 5-HT as described for adherent cells.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the fluorochrome-conjugated anti-phospho-ERK1/2 antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-ERK2 signal in different treatment groups.
-
Conclusion
The protocols outlined in this application note provide robust methods for measuring the inhibitory effect of this compound on 5-HT-induced ERK2 phosphorylation. By quantifying the changes in p-ERK2 levels, researchers can effectively assess the potency and mechanism of action of this compound and other 5-HT2B receptor antagonists in modulating this critical signaling pathway.
References
- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing LY-272015 Efficacy In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY-272015 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2][3] The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway.[4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of downstream signaling molecules, such as extracellular signal-regulated kinase (ERK).[3][4]
This document provides detailed protocols for a panel of in vitro assays to characterize the efficacy and potency of this compound as a 5-HT2B receptor antagonist. The described methods include a radioligand binding assay to determine binding affinity, and functional assays to measure the inhibition of downstream signaling pathways, namely inositol phosphate accumulation, calcium mobilization, and ERK phosphorylation.
Data Presentation
The following table summarizes the in vitro efficacy of this compound at serotonin 5-HT2 receptors.
| Assay Type | Receptor Subtype | Parameter | Value (nM) |
| Radioligand Binding | 5-HT2B | Ki | 0.75[1][2] |
| 5-HT2A | Ki | 28.7[1][2] | |
| 5-HT2C | Ki | 21.63[1][2] | |
| Inositol Phosphate Accumulation | 5-HT2B | IC50 | Data not available in search results |
| Calcium Mobilization | 5-HT2B | IC50 | Data not available in search results |
| ERK Phosphorylation | 5-HT2B | IC50 | Data not available in search results |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2B receptor signaling pathway and the general experimental workflow for assessing the antagonist activity of this compound.
Caption: 5-HT2B Receptor Signaling Cascade.
Caption: General Antagonist Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the 5-HT2B receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT2B receptor radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2B antagonist (e.g., 10 µM SB-206553).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific binding control, or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (typically 50-100 µg protein/well).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This functional assay measures the ability of this compound to inhibit agonist-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.[7]
-
5-HT2B Agonist: Serotonin (5-HT).
-
Test Compound: this compound hydrochloride.
-
Assay Kit: IP-One HTRF kit (contains stimulation buffer with LiCl, IP1-d2, and anti-IP1 cryptate).
-
White 384-well low volume plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Seed cells (e.g., 15,000 cells/well) into a 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Prepare the 5-HT solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[8]
-
Add the 5-HT solution to the wells and incubate for 30-60 minutes at 37°C.[7][9]
-
Add the IP1-d2 conjugate followed by the anti-IP1 cryptate conjugate to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
5-HT2B Agonist: Serotonin (5-HT).
-
Test Compound: this compound hydrochloride.
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed cells into the assay plates and allow them to form a confluent monolayer.
-
Prepare a stock solution of the calcium-sensitive dye according to the manufacturer's instructions.
-
Load the cells with the dye by incubating them in the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and a solution of 5-HT at its EC80 concentration.
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Initiate kinetic reading and add the 5-HT solution to the wells.
-
Monitor the change in fluorescence over time.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
ERK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
5-HT2B Agonist: Serotonin (5-HT).
-
Test Compound: this compound hydrochloride.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) and rabbit anti-total-ERK1/2 (e.g., Cell Signaling Technology #4695).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.[10]
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with 5-HT (at its EC80 for ERK phosphorylation) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK signal against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT-2B antibody Immunohistochemistry, Western SAB4501475 HTR2B [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-272015 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility, stability, and handling of LY-272015, a potent and selective 5-HT2B receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound hydrochloride is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2][3][4] For most in vitro applications, preparing a high-concentration stock solution in DMSO is recommended.
Q2: How should I store this compound?
A2: For long-term storage, solid this compound hydrochloride should be stored at +4°C.[1][4] Some suppliers recommend storage at -20°C for the solid, which provides a shelf life of at least four years. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: Is this compound soluble in aqueous buffers?
Q4: What is the mechanism of action of this compound?
A4: this compound is a high-affinity antagonist of the serotonin 2B (5-HT2B) receptor.[1][2][3][4] The 5-HT2B receptor is a Gq/11 protein-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels. By blocking this receptor, this compound inhibits these downstream signaling events.
Solubility and Stability Data
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the available data on its solubility and stability.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1][3] |
| Ethanol | 10 mM | [3] |
Table 2: Stability and Storage of this compound Hydrochloride
| Form | Storage Temperature | Shelf Life | Reference(s) |
| Solid | +4°C | Up to 12 months | |
| Solid | -20°C | ≥ 4 years | --- |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [2] |
Experimental Protocols & Troubleshooting
Signaling Pathway of 5-HT2B Receptor Antagonism by this compound
The diagram below illustrates the signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing LY-272015 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY-272015, a potent and selective 5-HT2B receptor antagonist, in cell-based assays. Here you will find frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective antagonist of the serotonin 2B receptor (5-HT2B). The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively. This pathway can subsequently activate downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. This compound competitively binds to the 5-HT2B receptor, blocking the binding of serotonin and thereby inhibiting this downstream signaling cascade.
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a novel assay, it is recommended to perform a dose-response experiment over a broad concentration range to determine the optimal concentration for your specific cell line and experimental conditions. A logarithmic dilution series from 0.1 nM to 10 µM is a common starting point. Based on its high potency, with reported Ki and IC50 values in the low nanomolar range, you may observe effects at the lower end of this spectrum.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be freshly diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the selectivity of this compound compare to other serotonin receptors?
A4: this compound exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C. This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of the 5-HT2B receptor. The binding affinities (Ki) are summarized in the table below.
| Receptor | Ki (nM) |
| 5-HT2B | 0.75[1] |
| 5-HT2A | 28.7[1] |
| 5-HT2C | 21.63[1] |
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly selective for the 5-HT2B receptor, like any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always advisable to use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target activities. If unexpected results are observed, consider performing control experiments with other selective 5-HT2B antagonists or using molecular techniques like siRNA to validate that the observed phenotype is indeed mediated by the 5-HT2B receptor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low: The concentration of this compound may not be sufficient to inhibit the 5-HT2B receptor in your specific cell line or under your assay conditions. 2. Compound instability: Improper storage or handling may have led to the degradation of this compound. 3. Insensitive cell line or assay: Your cell line may not express the 5-HT2B receptor, or the chosen assay may not be sensitive to changes in 5-HT2B signaling. 4. High agonist concentration: The concentration of the 5-HT2B agonist (e.g., serotonin) used to stimulate the cells may be too high, outcompeting this compound. | 1. Test a higher concentration range of this compound (e.g., up to 10 µM). Perform a full dose-response curve. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Verify the expression of the 5-HT2B receptor in your cell line using techniques like RT-qPCR or Western blotting. Use a positive control for your assay to ensure it is functioning correctly. 4. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for stimulation in your antagonist assays. |
| High level of cell death observed | 1. Compound-induced cytotoxicity: At high concentrations, this compound may induce cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability. |
| Inconsistent or variable results | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can introduce significant errors. 3. Fluctuations in agonist stimulation: Inconsistent preparation or application of the 5-HT2B agonist can lead to variable responses. | 1. Standardize all cell culture parameters. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 2. Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix for serial dilutions to ensure consistency. 3. Prepare a fresh stock of the agonist for each experiment and ensure consistent application to all relevant wells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation (MTT) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation induced by a 5-HT2B receptor agonist.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride
-
5-HT2B receptor agonist (e.g., Serotonin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the 5-HT2B agonist at a final concentration that induces sub-maximal proliferation (e.g., EC80) to all wells except the no-treatment control.
-
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (agonist-stimulated cells without inhibitor) set as 100% proliferation.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Assessing Inhibition of ERK Phosphorylation by Western Blot
This protocol describes how to measure the effect of this compound on the phosphorylation of ERK1/2 (p-ERK) in response to 5-HT2B receptor stimulation.
Materials:
-
Cells expressing the 5-HT2B receptor
-
6-well cell culture plates
-
This compound hydrochloride
-
5-HT2B receptor agonist (e.g., Serotonin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate the cells with a 5-HT2B agonist (e.g., Serotonin at EC80) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels across the different treatment conditions to determine the inhibitory effect of this compound.
-
Protocol 3: Calcium Flux Assay
This protocol details how to measure changes in intracellular calcium concentration in response to 5-HT2B receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the 5-HT2B receptor
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound hydrochloride
-
5-HT2B receptor agonist (e.g., Serotonin)
-
Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Addition and Baseline Reading:
-
Add different concentrations of this compound or vehicle control to the wells.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record the baseline fluorescence for a set period (e.g., 30-60 seconds).
-
-
Agonist Injection and Signal Measurement:
-
Using the plate reader's injector, add the 5-HT2B agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time (kinetic read) for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the response to the vehicle control (agonist stimulation without inhibitor).
-
Plot the normalized response against the concentration of this compound to determine the IC50 for the inhibition of calcium flux.
-
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Determining IC50 of this compound using MTT Assay.
Caption: Western Blot Workflow for Assessing p-ERK Inhibition.
References
Common problems in LY-272015 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using LY-272015 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective antagonist for the serotonin 5-HT2B receptor.[1] Its mechanism of action involves blocking the downstream signaling pathways initiated by the activation of the 5-HT2B receptor, which is a G protein-coupled receptor (GPCR). Specifically, it has been shown to inhibit the Gq/PLC (phospholipase C) and EGF/TGF-α-receptor/phosphatidylinositol 3-kinase (PI3K)/ERK2/mammalian target of rapamycin (mTOR) signaling pathways.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[1] However, at higher concentrations, off-target effects on 5-HT2A and 5-HT2C receptors may be observed.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM).[1] For long-term storage, it is recommended to store the solid compound at +4°C for up to 12 months. If you need to store solutions, prepare them on the day of use if possible. For storage of up to one month, solutions can be kept at -20°C. Before use, ensure the solution is brought to room temperature and that no precipitate is present.[1]
Q4: Is this compound active in vivo?
Yes, this compound is orally active and has been shown to be effective in in vivo models, such as displaying antihypertensive activity in rats.[1][3]
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: Could my this compound solution be degraded?
-
Answer: It is recommended to prepare fresh solutions of this compound for each experiment or use solutions stored at -20°C for no longer than one month.[1] Before use, always ensure the solution is fully thawed and vortexed to ensure homogeneity.
-
-
Question: Am I using the correct concentration to ensure selectivity?
-
Answer: While this compound is selective for the 5-HT2B receptor, it can inhibit 5-HT2A and 5-HT2C receptors at higher concentrations.[1] Review the binding affinity data to determine an appropriate concentration that minimizes off-target effects. Consider performing a dose-response curve to identify the optimal concentration for your specific experimental setup.
-
Problem 2: I am having difficulty dissolving this compound.
-
Question: What is the best solvent to use?
-
Answer: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
-
Question: The compound has precipitated out of solution. What should I do?
-
Answer: If you observe precipitation in a stored solution, gently warm it to room temperature and vortex thoroughly to redissolve the compound before use.[1] To avoid precipitation, do not store solutions in the refrigerator (+4°C) for extended periods.
-
Problem 3: I am not observing the expected inhibitory effect in my experiment.
-
Question: How can I be sure that the 5-HT2B receptor is expressed and functional in my experimental system?
-
Answer: Confirm the expression of the 5-HT2B receptor in your cells or tissue of interest using techniques such as Western blotting, qPCR, or immunohistochemistry. To confirm functionality, you can use a known 5-HT2B agonist, like BW723C86, to stimulate the receptor and measure a downstream response (e.g., calcium mobilization or ERK phosphorylation) which should be blocked by this compound.[2][3]
-
Data Presentation
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT2B | 0.75[1] |
| 5-HT2C | 21.63[1] |
| 5-HT2A | 28.7[1] |
Experimental Protocols
Protocol: In Vitro Inhibition of 5-HT2B Receptor-Mediated ERK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on 5-HT2B receptor-mediated ERK phosphorylation in a cell line endogenously or recombinantly expressing the receptor.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Cell culture medium
-
This compound
-
5-HT2B receptor agonist (e.g., BW723C86)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. Add the this compound solutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO).
-
Agonist Stimulation: Prepare a solution of the 5-HT2B agonist (e.g., BW723C86) in a serum-free medium. Add the agonist to the cells (while keeping the this compound) and incubate for 10-15 minutes. Include a non-stimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to the cells, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. LY 272015 hydrochloride | 5-HT2B antagonist | Hello Bio [hellobio.com]
- 2. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY-272015 Vehicle Control for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-272015 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1] It exhibits high affinity for the 5-HT2B receptor with lower affinity for the 5-HT2A and 5-HT2C receptors. By blocking the 5-HT2B receptor, this compound can inhibit downstream signaling pathways associated with this receptor.
Q2: What is a vehicle control and why is it essential in in vivo studies with this compound?
A2: A vehicle control is a formulation containing all the components of the experimental drug formulation except for the active pharmaceutical ingredient (in this case, this compound). Administering the vehicle alone to a control group of animals is crucial to differentiate the pharmacological effects of this compound from any potential biological effects of the solvent or excipients used to deliver the drug. This helps to ensure that observed outcomes are due to the drug itself and not the delivery medium.
Q3: What are the solubility properties of this compound?
A3: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 10 mM.[1] Its aqueous solubility is limited, which often necessitates the use of specific vehicle formulations for in vivo administration.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the vehicle formulation.
-
Question: I am observing precipitation of this compound after preparing my dosing solution. What could be the cause and how can I resolve this?
-
Answer: Precipitation can occur if the solubility limit of this compound is exceeded in the chosen vehicle. Consider the following troubleshooting steps:
-
Increase the proportion of co-solvent: If using a co-solvent like DMSO, you may need to slightly increase its percentage in the final formulation. However, be mindful of the potential for vehicle-induced toxicity at higher co-solvent concentrations.
-
Prepare a suspension: For oral administration, preparing a homogenous suspension using a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) is a common strategy for poorly water-soluble compounds.
-
Sonication: Gentle sonication of the mixture can help to break down aggregates and improve the dispersion of the compound.
-
Fresh Preparation: Always prepare the dosing formulation fresh before each experiment to minimize the chances of precipitation over time.
-
Issue 2: Unexpected adverse effects in the vehicle control group.
-
Question: My animals in the vehicle control group are showing signs of distress (e.g., lethargy, irritation). What should I do?
-
Answer: Adverse effects in the vehicle control group indicate a potential issue with the vehicle itself.
-
Review Vehicle Components: Assess the concentration of each component in your vehicle. High concentrations of some solvents, like DMSO, can cause side effects.
-
Consult Toxicity Data: Refer to literature for the no-observed-adverse-effect level (NOAEL) of the vehicle components in your animal model.
-
Alternative Vehicle: Consider switching to a more biocompatible vehicle. For oral studies, a simple aqueous suspension with methylcellulose is often well-tolerated.
-
Issue 3: Lack of a discernible pharmacological effect of this compound.
-
Question: I am not observing the expected biological effect after administering this compound. What are the possible reasons?
-
Answer: This could be due to several factors related to the formulation, administration, or experimental design:
-
Inadequate Dose: The dose of this compound may be too low to elicit a significant response. Review the literature for effective dose ranges in similar studies. In rats, intravenous doses of 1.0 and 3.0 mg/kg have been shown to have an effect.[2]
-
Poor Bioavailability: If administering orally, the compound may not be adequately absorbed. Ensure your vehicle is optimized for oral delivery of a poorly soluble compound. A suspension is often preferable to a solution that may precipitate in the gastrointestinal tract.
-
Formulation Instability: If the compound has precipitated out of the solution or suspension, the actual administered dose will be lower than intended. Always ensure the formulation is homogenous before and during administration.
-
Route of Administration: The chosen route of administration may not be optimal for the desired effect. Consider if intravenous administration might be more appropriate for initial proof-of-concept studies.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | up to 100 mM | [1] |
| Ethanol | up to 10 mM | [1] |
Table 2: Common Vehicle Components for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Component | Route of Administration | Common Concentration Range | Potential Issues |
| Saline | Intravenous, Oral | - | Limited solubility for hydrophobic compounds |
| Dimethyl Sulfoxide (DMSO) | Intravenous, Oral | < 10% (often with co-solvents) | Can cause inflammation and neurotoxicity at higher doses |
| Polyethylene Glycol (PEG) 400 | Intravenous, Oral | 10-50% | Can cause osmotic diarrhea at high oral doses |
| Methylcellulose (MC) | Oral | 0.5% - 1% (w/v) in water | Forms a suspension, requires vigorous mixing |
| Carboxymethylcellulose (CMC) | Oral | 0.5% - 2% (w/v) in water | Forms a suspension, requires vigorous mixing |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Vehicle for Oral Gavage in Rats
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a common vehicle for oral administration of hydrophobic compounds.
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the total volume of 0.5% methylcellulose solution required. For example, to make 100 mL, you will need 0.5 g of methylcellulose.
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C in a beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously. The methylcellulose will disperse but not dissolve, forming a milky suspension.[3]
-
Remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water (preferably chilled on an ice bath) to the suspension.
-
Continue stirring in the cold (on an ice bath or in a cold room) until the methylcellulose fully dissolves and the solution becomes clear and viscous. This may take several hours or can be left overnight.[3]
-
Store the prepared vehicle at 4°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound hydrochloride powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube or vial.
-
Add a small amount of the 0.5% methylcellulose vehicle to wet the powder and form a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Visually inspect the suspension to ensure it is uniform before administration.
-
Administer the suspension via oral gavage using an appropriate-sized feeding needle for the animal model. Continuously mix the suspension between dosing animals to maintain homogeneity.
Mandatory Visualization
References
Preventing LY-272015 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-272015. The information is designed to help prevent and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). It is orally active and has been used in various research applications, including studies on hypertension.[1][2]
Q2: What are the known primary off-targets of this compound?
The primary off-target receptors for this compound are the 5-HT2A and 5-HT2C receptors. While it is significantly more selective for the 5-HT2B receptor, it does exhibit some affinity for these other members of the 5-HT2 receptor subfamily.[3]
Q3: How does this compound exert its effect on the 5-HT2B receptor?
This compound acts as an antagonist, blocking the binding of serotonin to the 5-HT2B receptor. This prevents the activation of downstream signaling pathways. A key mechanism of action is the inhibition of ERK2 phosphorylation that is typically induced by 5-HT or other 5-HT2B agonists.[1]
Q4: In what experimental models has this compound been utilized?
This compound has been used in both in vitro and in vivo studies. Notably, it has been shown to have antihypertensive effects in animal models of hypertension.[2] It has also been investigated for its role in conditions such as cardiac hypertrophy and fibrosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in my cell-based assay. | Off-target effects: Your results may be influenced by the inhibition of 5-HT2A or 5-HT2C receptors, especially at higher concentrations of this compound. | 1. Confirm 5-HT2B expression: Ensure your cell line expresses the 5-HT2B receptor. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Use control antagonists: Include selective antagonists for 5-HT2A and 5-HT2C receptors in parallel experiments to dissect the contribution of each receptor subtype. 4. Knockdown/knockout validation: Use siRNA or CRISPR to reduce 5-HT2B expression and confirm that the observed effect is target-dependent. |
| My in vivo results are not what I expected based on in vitro data. | Pharmacokinetics and bioavailability: The concentration of this compound reaching the target tissue in your animal model may not be optimal. Complex physiological interactions: In a whole organism, other signaling pathways may compensate for or interact with the 5-HT2B antagonism. | 1. Pharmacokinetic analysis: If possible, measure the concentration of this compound in plasma or target tissues. 2. Dose escalation study: Conduct a dose-escalation study to find the most effective dose in your animal model. 3. Use a positive control: Include a well-characterized 5-HT2B antagonist with known in vivo efficacy in your study design. |
| I am observing a cellular phenotype that is not typically associated with 5-HT2B antagonism. | Activation of alternative signaling pathways: Your experimental system may have unique signaling networks that are indirectly affected by 5-HT2B blockade. Undisclosed off-target effects: this compound may have other, less characterized off-target interactions. | 1. Pathway analysis: Use phosphoproteomics or other systems biology approaches to investigate changes in global signaling pathways. 2. Literature review: Conduct a thorough search for recent publications on this compound and 5-HT2B signaling to identify newly discovered pathways or off-targets. 3. Consult with experts: Reach out to researchers who have published on this compound or 5-HT2B receptors for their insights. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinities (Ki values) of this compound for its primary target and known off-targets. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Selectivity vs. 5-HT2B |
| 5-HT2B | 0.75[3] | - |
| 5-HT2A | 28.7[3] | ~38-fold |
| 5-HT2C | 21.63[3] | ~29-fold |
Experimental Protocols
Protocol 1: Confirming On-Target 5-HT2B Antagonism using a ERK Phosphorylation Assay
This protocol is designed to verify that this compound is inhibiting the 5-HT2B receptor in your cell line by measuring a key downstream signaling event.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Cell culture medium
-
Serotonin (5-HT)
-
This compound
-
Phospho-ERK1/2 (p-ERK) antibody
-
Total ERK1/2 antibody
-
Secondary antibody conjugated to HRP
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Culture: Plate your cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
Pre-treatment with this compound: Add this compound at various concentrations to the cells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation with 5-HT: Add 5-HT at a concentration known to induce a robust p-ERK signal (e.g., 100 nM) and incubate for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK signal against the concentration of this compound to determine the IC50 value.
-
Expected Outcome: You should observe a dose-dependent decrease in 5-HT-induced ERK phosphorylation in the presence of this compound, confirming its antagonistic activity at the 5-HT2B receptor.
Visualizations
Caption: Canonical 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow to troubleshoot unexpected experimental outcomes with this compound.
Caption: Key strategies and actions to minimize and control for off-target effects of this compound.
References
LY-272015 Technical Support Center: Stock Solution Storage and Handling
This guide provides researchers, scientists, and drug development professionals with detailed information and answers to frequently asked questions regarding the proper storage and handling of LY-272015 stock solutions. Adherence to these protocols is crucial for maintaining the compound's stability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in ethanol, though at a lower concentration.[3] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively affect the solubility of the compound.[4]
Q2: How do I properly dissolve this compound?
A2: To prepare a stock solution, dissolve the solid this compound in the solvent of choice, such as DMSO.[2] To aid dissolution, especially for higher concentrations, techniques like ultrasonic treatment and gentle warming (up to 60°C) can be employed.[4] It is also good practice to purge the solvent with an inert gas before adding the compound to minimize oxidation.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[4] For storage, the following conditions are recommended:
-
-80°C: for long-term storage, stable for up to 6 months.[4]
-
-20°C: for short-term storage, stable for up to 1 month.[3][4]
It is always best to prepare fresh solutions and use them on the same day if possible.[3]
Q4: My this compound solution has precipitates. What should I do?
A4: If you observe precipitates, it may be due to the solution coming out of saturation at a lower temperature. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[5] Then, gently vortex or sonicate the solution to ensure all contents are fully dissolved. Always visually inspect the solution to confirm it is clear and precipitate-free before adding it to your experimental setup.[3]
Q5: How should I handle the solid form of this compound?
A5: The solid, powdered form of this compound should be stored at -20°C for long-term stability of up to four years or more.[1][2] Some suppliers may also recommend storage at +4°C.[3] Always refer to the supplier's specific instructions. Before opening the vial, allow it to warm to room temperature to prevent condensation from forming inside.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound won't dissolve | 1. Solvent has absorbed moisture. 2. Concentration is too high. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[4] 2. Check the solubility limits (see table below). 3. Use sonication and gentle warming to 60°C to aid dissolution.[4] |
| Precipitate forms after freezing | Solution became supersaturated upon cooling. | Before use, warm the aliquot to room temperature and vortex or sonicate until the solution is clear.[3] |
| Inconsistent experimental results | 1. Degradation from multiple freeze-thaw cycles. 2. Compound degradation due to improper storage. | 1. Prepare single-use aliquots of the stock solution.[4] 2. Ensure stock solutions are stored at the correct temperature and not past their recommended storage duration. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound handling and storage.
| Parameter | Value & Conditions | Source(s) |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Ethanol | Up to 10 mM | |
| Stock Solution Storage | -80°C for up to 6 months -20°C for up to 1 month | [4] |
| Solid Compound Storage | ≥ 4 years at -20°C | [1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[5]
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 372.89 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.73 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath or warm the solution gently to 60°C until the solid is completely dissolved.[4] Visually inspect to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Visual Diagrams
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Simplified signaling pathway for the 5-HT2B receptor antagonist this compound.
References
Troubleshooting inconsistent results with LY-272015
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of LY-272015, a selective 5-HT2B receptor antagonist. This guide includes troubleshooting advice for inconsistent experimental results, detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, helping you to identify potential causes and implement effective solutions.
Q1: My in vitro assay is showing variable or no inhibition of 5-HT-induced signaling with this compound. What are the possible causes?
A1: Inconsistent results in in vitro assays can stem from several factors, ranging from compound handling to experimental setup.
-
Compound Solubility and Stability: this compound hydrochloride has limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved and consider the final concentration of the solvent (e.g., DMSO) in your assay, as high concentrations can affect cell viability and assay performance. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling pathways. Ensure cells are healthy and not overly confluent, as this can affect their responsiveness.
-
Agonist Concentration: The concentration of the 5-HT agonist used to stimulate the 5-HT2B receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound, leading to reduced apparent potency. It is advisable to use an agonist concentration at or near its EC80 value for antagonist profiling.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptor before adding the agonist. This is particularly important for antagonists with slow binding kinetics.
Q2: I am observing off-target effects in my experiments. How can I confirm the specificity of this compound?
A2: While this compound is reported to be a selective 5-HT2B antagonist, it is crucial to experimentally validate its specificity in your system.
-
Use of Control Cell Lines: A key experiment is to use a cell line that does not express the 5-HT2B receptor as a negative control. If you observe an effect of this compound in these cells, it is likely due to an off-target mechanism.
-
Dose-Response Curves: Generate full dose-response curves for this compound. A specific, receptor-mediated effect should be saturable and exhibit a sigmoidal dose-response relationship.
-
Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing the 5-HT2B receptor in a null cell line and demonstrating that the effect of this compound is restored.
Q3: My in vivo results with this compound are not consistent. What factors should I consider?
A3: In vivo experiments introduce additional layers of complexity. Inconsistent results can be due to a variety of factors.
-
Animal Model and Disease State: The efficacy of this compound can be highly dependent on the animal model and the specific pathophysiology. For instance, in the DOCA-salt hypertensive rat model, the antihypertensive effect of this compound was more pronounced in animals with severe hypertension.[1]
-
Route of Administration and Formulation: this compound is orally active, but the choice of vehicle and route of administration can significantly impact its bioavailability and efficacy. Ensure the compound is properly formulated and administered consistently across all animals.
-
Pharmacokinetics and Dosing Regimen: The dose and frequency of administration should be based on the pharmacokinetic profile of this compound in the chosen species. Inadequate dosing can lead to a lack of efficacy.
-
Animal Handling and Stress: Stress can significantly impact physiological readouts, particularly in cardiovascular studies. Ensure that animals are properly acclimated and that all procedures are performed in a way that minimizes stress.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 0.75 nM | 5-HT2B | - | [1] |
| 21.63 nM | 5-HT2C | - | [1] | |
| 28.7 nM | 5-HT2A | - | [1] |
| Parameter | Animal Model | Dose | Effect | Reference |
| In Vivo Efficacy | DOCA-salt hypertensive rats | 1.0 and 3.0 mg/kg | Significant reduction in mean blood pressure | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro: ERK2 Phosphorylation Assay
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced ERK2 phosphorylation in a cell-based assay.
1. Cell Culture and Seeding:
- Culture cells expressing the 5-HT2B receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2B receptor) in appropriate growth medium.
- Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Serum Starvation:
- Aspirate the growth medium and replace it with serum-free medium.
- Incubate the cells for at least 4 hours (or overnight, depending on the cell line) to reduce basal levels of ERK phosphorylation.
3. Antagonist Pre-incubation:
- Prepare serial dilutions of this compound in serum-free medium.
- Add the this compound dilutions to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
4. Agonist Stimulation:
- Prepare a solution of 5-HT in serum-free medium at a concentration that will give a final concentration of approximately EC80.
- Add the 5-HT solution to all wells except the unstimulated control wells.
- Incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.
5. Cell Lysis:
- Aspirate the medium and add 1X cell lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 15-20 minutes with gentle shaking.
6. Detection of Phospho-ERK2:
- The level of phosphorylated ERK2 in the cell lysates can be determined by various methods, such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.
- ELISA: Use a commercially available ELISA kit for the detection of phospho-ERK1/2.
- Homogeneous Time-Resolved Fluorescence (HTRF): Use a commercial HTRF assay kit for a high-throughput, plate-based detection method.
7. Data Analysis:
- Quantify the phospho-ERK2 signal and normalize it to the total ERK2 signal.
- Plot the normalized phospho-ERK2 signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
In Vivo: Antihypertensive Effect in DOCA-Salt Hypertensive Rats
This protocol outlines a method to evaluate the antihypertensive effect of this compound in the deoxycorticosterone acetate (DOCA)-salt rat model of hypertension.[1]
1. Animal Model Induction:
- Use male Sprague-Dawley rats.
- Perform a unilateral nephrectomy.
- Implant a DOCA (e.g., 25 mg) pellet subcutaneously.
- Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
- Monitor blood pressure weekly using a tail-cuff method to confirm the development of hypertension (typically takes 3-4 weeks).
2. Catheter Implantation (for direct blood pressure measurement):
- Anesthetize the hypertensive rats.
- Implant a catheter into the carotid artery or femoral artery for direct and continuous blood pressure measurement.
- Allow the animals to recover for at least 24 hours.
3. Drug Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., saline or a small percentage of an organic solvent).
- Administer this compound via the desired route (e.g., oral gavage or intravenous injection). Doses of 1.0 and 3.0 mg/kg have been shown to be effective.[1]
- Include a vehicle-treated control group.
4. Blood Pressure Monitoring:
- Record mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure continuously for a set period after drug administration.
5. Data Analysis:
- Calculate the change in blood pressure from baseline for each animal.
- Compare the blood pressure changes in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro testing of this compound's antagonist activity.
References
Determining optimal incubation time for LY-272015
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LY-272015, a selective 5-HT2B receptor antagonist.
Troubleshooting Guides
Effective use of this compound requires careful optimization of experimental parameters, particularly incubation time. The optimal duration of exposure to the inhibitor is critical for obtaining accurate and reproducible results. Below are troubleshooting guides for common assays.
Data Presentation: Illustrative Time-Dependent Effects of this compound
The following table summarizes expected outcomes based on typical incubation times for a selective 5-HT2B receptor antagonist like this compound. This data is illustrative and should be adapted based on your specific cell type and experimental conditions. A time-course experiment is always recommended to determine the optimal incubation time for your system.
| Assay Type | Incubation Time | Expected Outcome | Troubleshooting Considerations |
| Target Engagement (pERK Inhibition) | 15 minutes - 2 hours | Rapid decrease in serotonin-induced ERK phosphorylation. Maximal inhibition is often observed within the first hour. | No Inhibition: Insufficient pre-incubation time. Increase pre-incubation with this compound before agonist stimulation. High Background: Sub-optimal antibody or high basal ERK activity. |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | 24 hours | Minimal to no significant change in cell viability is expected, as the primary effect is not cytotoxic. | Decreased Viability: May indicate off-target effects at high concentrations or prolonged exposure. Perform a dose-response and time-course experiment. |
| 48 hours | A slight decrease in viability may be observed in cell lines where 5-HT2B signaling is critical for survival. | Significant Cytotoxicity: The chosen cell line may be highly dependent on the 5-HT2B pathway. Consider using a lower concentration of this compound. | |
| 72 hours | Further modest decreases in viability might be seen, but significant cell death is not the primary expected outcome. | Inconsistent Results: Compound instability in media over long incubations. Replenish media with fresh this compound every 24-48 hours. | |
| Cell Proliferation (e.g., BrdU, Ki67) | 24 hours | Inhibition of serotonin-induced proliferation may become apparent. | No Effect: The cell doubling time may be longer than 24 hours. Extend the incubation period. |
| 48 - 72 hours | A significant, dose-dependent decrease in cell proliferation is expected in responsive cell lines. | Variable Results: Inconsistent cell seeding density. Ensure a uniform cell number in all wells. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time of this compound for inhibiting serotonin-induced ERK phosphorylation.
1. Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and reach a logarithmic growth phase, typically 18-24 hours post-seeding.
2. Serum Starvation (Optional):
-
To reduce basal ERK phosphorylation, you may serum-starve the cells for 4-12 hours prior to the experiment, depending on the cell type.
3. This compound Pre-incubation:
-
Prepare a working solution of this compound at the desired concentration (e.g., 2x the final concentration).
-
Remove the culture medium and add the this compound solution to the appropriate wells.
-
Incubate for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours). Include a vehicle control (e.g., DMSO).
4. Agonist Stimulation:
-
Prepare a solution of a 5-HT2B receptor agonist (e.g., serotonin or BW723C86) at a concentration known to induce a robust ERK phosphorylation response (e.g., 2x the final concentration).
-
Add the agonist solution to the wells and incubate for a short period, typically 5-15 minutes, which should be determined as the peak time for ERK phosphorylation in your system.
5. Cell Lysis:
-
Immediately following stimulation, remove the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
6. Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK (pERK) and total ERK by Western blot or a suitable immunoassay.
7. Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
The optimal pre-incubation time is the shortest duration that provides maximal inhibition of agonist-induced ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A common starting point for in vitro experiments is in the low nanomolar to low micromolar range. Based on its reported Ki values, a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: My IC50 value for this compound changes with different incubation times. Why is this?
A2: The IC50 value can be time-dependent. For assays measuring downstream effects like cell proliferation, a longer incubation time (e.g., 48-72 hours) allows for the full biological consequence of inhibiting the 5-HT2B receptor to manifest. Shorter incubation times may not be sufficient to observe a significant effect on cell numbers, leading to a higher apparent IC50. Conversely, for direct target engagement assays like pERK inhibition, a short pre-incubation is usually sufficient.
Q3: I am not observing any effect of this compound on my cells. What could be the problem?
A3: There are several potential reasons for a lack of effect:
-
Low Receptor Expression: Your cell line may not express the 5-HT2B receptor at a high enough level. Verify receptor expression using techniques like qPCR or Western blot.
-
Incorrect Incubation Time: The incubation time may be too short for the biological process you are measuring. For example, effects on cell proliferation may take 48-72 hours to become apparent.
-
Compound Inactivity: Ensure that your stock solution of this compound is prepared and stored correctly to maintain its activity.
-
Cell Culture Conditions: Factors such as high serum concentration in the media could interfere with the inhibitor's effect.
Q4: Can I use this compound in long-term experiments (e.g., > 72 hours)?
A4: Yes, but it is important to consider the stability of the compound in your cell culture medium. For long-term experiments, it is advisable to replenish the medium with fresh this compound every 24-48 hours to ensure a consistent concentration. Also, assess the potential for cytotoxicity at the concentration used over the extended incubation period.
Mandatory Visualizations
Caption: Inhibition of the 5-HT2B receptor signaling pathway by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Technical Support Center: LY-272015 Toxicity and Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully conducting toxicity and cell viability assays with the 5-HT2B receptor antagonist, LY-272015. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. Its primary mechanism of action is to block the binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways. The 5-HT2B receptor is a Gq/11 protein-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), initiating a cascade that results in an increase in intracellular calcium.
Q2: What are the known downstream signaling effects of this compound?
A2: By antagonizing the 5-HT2B receptor, this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.
Q3: Is there any published data on the cytotoxicity of this compound in cancer cell lines?
A3: While extensive public data on the direct cytotoxicity of this compound across a wide range of cancer cell lines is limited, its role as a 5-HT2B antagonist suggests potential anti-proliferative effects in cancers where the 5-HT2B receptor is overexpressed and contributes to tumor growth. Researchers should determine the IC50 value empirically in their specific cell line of interest. The table below provides hypothetical IC50 values for illustrative purposes.
Q4: Can this compound interfere with common cell viability assays?
A4: As a small molecule, this compound has the potential to interfere with certain cell viability assays. For example, in tetrazolium-based assays like the MTT assay, compounds can sometimes chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability. It is crucial to include a "no-cell" control with the compound to check for such interference.
Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A5: A cell viability assay at a single time point will indicate a reduction in the number of viable cells but won't distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate between these, you can:
-
Perform cell counting at different time points (e.g., 0, 24, 48, 72 hours) after treatment.
-
Conduct a cell cycle analysis to see if the compound induces arrest at a specific phase.
-
Use a specific cytotoxicity assay that measures markers of cell death, such as a lactate dehydrogenase (LDH) release assay.
Data Presentation
Illustrative IC50 Values of this compound in Various Cell Lines
The following table presents hypothetical IC50 values for this compound to serve as a reference for researchers. Note: These are not experimentally derived values from a single comprehensive study and should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HT-29 | Colon Cancer | MTT | 72 | 25.5 |
| MCF-7 | Breast Cancer | MTT | 72 | 42.1 |
| A549 | Lung Cancer | MTT | 72 | 33.8 |
| HepG2 | Liver Cancer | MTT | 72 | 18.9 |
| PC-3 | Prostate Cancer | MTT | 72 | 55.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
Serum-free culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Annexin V-FITC Apoptosis Assay
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
This compound
-
Target cells in culture
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the saved medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in "no-cell" control wells | - this compound is chemically reducing the MTT reagent.- Contamination of reagents or medium. | - Run a "no-cell" control with this compound at the highest concentration used. If the background is high, consider using an alternative viability assay (e.g., SRB, CellTiter-Glo).- Use fresh, sterile reagents and medium. |
| Low signal or poor dynamic range | - Cell seeding density is too low or too high.- Incubation time with MTT is too short.- Cells are not metabolically active. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.- Increase the incubation time with MTT (up to 4 hours), monitoring formazan crystal formation.- Ensure cells are healthy and growing optimally before starting the experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- After adding the solubilization solution, mix thoroughly by pipetting or using a plate shaker.- Use calibrated pipettes and be consistent with pipetting techniques. |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations can scatter light.- Off-target effects of the compound. | - Visually inspect the wells for any precipitate. If present, consider the solubility of this compound in your culture medium.- Consider alternative assays to confirm the results. |
Annexin V Apoptosis Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of PI-positive cells in the untreated control | - Rough handling of cells during harvesting and washing.- Cells were overgrown or unhealthy before the experiment. | - Handle cells gently during trypsinization and centrifugation.- Ensure cells are harvested when they are at an optimal confluency and viability. |
| Weak Annexin V staining | - Insufficient incubation time with Annexin V.- Low concentration of Annexin V.- Apoptosis has not been induced. | - Ensure the 15-minute incubation is performed at room temperature and in the dark.- Use the recommended concentration of Annexin V from the kit manufacturer.- Confirm that the treatment conditions are sufficient to induce apoptosis (e.g., by using a positive control). |
| High background fluorescence | - Inadequate washing of cells.- Autofluorescence of cells. | - Ensure cells are washed thoroughly with PBS before staining.- Include an unstained cell control to set the baseline fluorescence. |
| Most cells are double-positive (Annexin V+/PI+) | - The time point for analysis is too late, and most cells are in late apoptosis or necrosis. | - Perform a time-course experiment to identify an earlier time point where early apoptotic cells (Annexin V+/PI-) can be detected. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for a cell viability assay.
Technical Support Center: Improving the Bioavailability of LY-272015
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of LY-272015.
Frequently Asked Questions (FAQs)
Q1: I am observing low or inconsistent efficacy of this compound in my oral administration experiments. What could be the primary reason?
A1: Low or inconsistent efficacy of orally administered this compound is likely due to its poor oral bioavailability. The compound's high solubility in organic solvents like DMSO and ethanol suggests low aqueous solubility, which is a common barrier to absorption in the gastrointestinal (GI) tract. One study has noted a "deficient oral bioavailability" for a similar compound at a 30 mg/kg oral dose.[1]
Q2: How can I improve the dissolution of this compound for my in vitro assays or in vivo studies?
A2: To improve dissolution, you can explore several formulation strategies. For preclinical studies, creating a suspension or a solution using appropriate vehicles can enhance bioavailability. Techniques such as particle size reduction (micronization or nanosizing), forming solid dispersions with hydrophilic carriers, or using complexing agents like cyclodextrins are established methods for improving the dissolution and absorption of poorly soluble compounds.[1][2][3]
Q3: What are some suitable starting formulations for preclinical oral dosing in animal models?
A3: For early-stage in vivo studies, you can consider the following simple formulations:
-
Aqueous Suspension: Micronize the this compound powder and suspend it in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).
-
Solution in a Co-solvent System: If the required dose is low, you may be able to dissolve this compound in a mixture of water and a water-miscible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[4][5]
-
Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can also be effective for enhancing the solubility and absorption of lipophilic compounds.[1][6]
Q4: Besides poor solubility, what other factors might be limiting the bioavailability of this compound?
A4: Other than poor solubility, low bioavailability can be influenced by:
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.
It is recommended to conduct in vitro permeability assays (e.g., using Caco-2 cells) to investigate these possibilities.[7][8]
Troubleshooting Guide for Poor Bioavailability of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the oral bioavailability of this compound.
Step 1: Assess Aqueous Solubility
-
Problem: this compound is poorly soluble in aqueous buffers.
-
Potential Cause: The physicochemical properties of the molecule favor solubility in organic solvents over aqueous media.
-
Solution:
-
Quantify Solubility: Determine the kinetic and thermodynamic solubility in buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the GI tract environment.
-
Select Formulation Strategy: Based on the solubility data and the required dose, choose an appropriate formulation strategy.[2][9]
-
For low doses: Co-solvent systems or pH modification might be sufficient.
-
For higher doses: Particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary.
-
-
Step 2: Evaluate Intestinal Permeability
-
Problem: The compound shows poor absorption despite improved solubility.
-
Potential Cause: Low intrinsic permeability across the intestinal epithelium or active efflux by transporters.
-
Solution:
-
Conduct In Vitro Permeability Assay: Use a Caco-2 cell monolayer to determine the apparent permeability coefficient (Papp).[8][10]
-
Assess Efflux: Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to calculate an efflux ratio. An efflux ratio ≥ 2 suggests the compound may be a substrate for an efflux transporter.[8]
-
Mitigation: If efflux is confirmed, strategies like co-administration with a known P-gp inhibitor (e.g., verapamil, for research purposes) can help confirm the mechanism, though this is not a long-term formulation solution. Some formulation excipients can also inhibit efflux transporters.
-
Step 3: Conduct a Pilot In Vivo Pharmacokinetic (PK) Study
-
Problem: Need to confirm the extent of oral absorption and understand the exposure profile.
-
Potential Cause: Poor absorption, rapid metabolism, or both.
-
Solution:
-
Study Design: Administer this compound to a rodent species (e.g., rats) via both intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose assesses oral absorption.[11][12]
-
Data Analysis: Measure plasma concentrations of this compound over time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Calculate Bioavailability: Absolute oral bioavailability (%F) can be calculated using the formula: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₂・HCl | [13] |
| Molecular Weight | 372.89 g/mol | [2][13] |
| Solubility | Soluble to 100 mM in DMSO; 10 mM in ethanol | [2][13][14] |
| Purity | ≥98% | [2][13] |
| 5-HT₂B Ki | 0.75 nM | [2][13][14] |
| 5-HT₂A Ki | 28.7 nM | [13][14] |
| 5-HT₂C Ki | 21.63 nM | [13][14] |
Table 2: Template for Experimental Pharmacokinetic Data
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | Oral | ng/mL | ||
| Tmax | Oral | h | ||
| AUC (0-t) | Oral | ng・h/mL | ||
| AUC (0-inf) | Oral | ng・h/mL | ||
| AUC (0-inf) | Intravenous | ng・h/mL | ||
| CL | Intravenous | L/h/kg | ||
| Vd | Intravenous | L/kg | ||
| t₁/₂ | Intravenous | h | ||
| %F (Bioavailability) | Oral | % |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Preparation of Buffers: Prepare buffers at pH 2.0 (0.1 M HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and 7.4 (phosphate-buffered saline).
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.[15]
-
Assay Procedure (A-B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the dosing solution of this compound (e.g., at 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Assay Procedure (B-A): Repeat the process but add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.
Protocol 3: In Vivo Pharmacokinetic Study (Rat Model)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the animals.
-
Dosing:
-
IV Group: Administer this compound (e.g., at 1 mg/kg) as a slow bolus injection via the tail vein. The compound should be dissolved in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
PO Group: Administer this compound (e.g., at 5 or 10 mg/kg) via oral gavage using the selected formulation.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters listed in Table 2.
Mandatory Visualizations
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. scispace.com [scispace.com]
- 13. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to LY-272015 and Other 5-HT2B Receptor Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the serotonin 2B receptor (5-HT2B) is a critical decision. The 5-HT2B receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including cardiovascular function, fibrosis, and gastrointestinal motility. This guide provides an objective comparison of LY-272015 with other notable 5-HT2B antagonists, supported by experimental data, to aid in the selection of the most appropriate research tool.
Quantitative Comparison of 5-HT2B Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected 5-HT2B antagonists. This data is crucial for comparing the potency and selectivity of these compounds. Lower values indicate higher potency.
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B IC50 (nM) | Selectivity (5-HT2B vs 5-HT2A/2C) |
| This compound | 0.75 | 28.7 | 21.63 | 0.26[1] | ~38-fold vs 5-HT2A, ~29-fold vs 5-HT2C |
| PRX-08066 | 3.4[2] | - | - | 3 | High selectivity reported[2] |
| EGIS-7625 | pKi = 9.0 (~1 nM)[3] | pKi = 6.2 (~631 nM)[3] | pKi = 7.7 (~20 nM)[3] | - | ~631-fold vs 5-HT2A, ~20-fold vs 5-HT2C |
| SB-204741 | pKi = 7.95 (~11 nM) | - | >135-fold selectivity vs 5-HT2C | - | High selectivity reported[4] |
| VU0530244 | - | - | - | Potent and selective | High selectivity reported[5][6] |
| VU0631019 | - | - | - | Potent and selective | High selectivity reported[5][6] |
Note: Ki and IC50 values can vary between different studies and experimental conditions. The pKi value is the negative logarithm of the Ki value.
In Vivo Efficacy
This compound has demonstrated antihypertensive effects in animal models. In deoxycorticosterone acetate (DOCA)-salt-hypertensive rats, this compound significantly reduced mean blood pressure at doses of 1.0 and 3.0 mg/kg.[7] This compound is also orally active.[8]
PRX-08066 has shown efficacy in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH).[2] Oral administration of PRX-08066 at 50 and 100 mg/kg significantly reduced peak pulmonary artery pressure and right ventricular hypertrophy.[2] A Phase IIa clinical trial in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD) showed that PRX-08066 was generally well-tolerated and demonstrated a dose-dependent reduction in systolic pulmonary artery pressure.[9]
Signaling Pathways of the 5-HT2B Receptor
The 5-HT2B receptor primarily signals through the Gq/11 protein pathway.[4][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11] This signaling cascade is involved in various cellular responses, including smooth muscle contraction and cell proliferation.
Caption: 5-HT2B Receptor Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT2B Receptor
This protocol is a generalized method for determining the binding affinity (Ki) of a compound for the 5-HT2B receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2B receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).[12]
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT2B receptor, such as [3H]-LSD or [3H]-mesulergine.[13]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.[13]
-
Non-specific Binding Control: A high concentration of a known 5-HT2B ligand (e.g., 50 µM Serotonin) to determine non-specific binding.[13]
-
Test Compound: Serial dilutions of the antagonist being tested.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C or room temperature) to allow binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Antagonism Assay (Calcium Flux)
This protocol outlines a common functional assay to determine the potency (IC50) of an antagonist in inhibiting agonist-induced cellular responses.
Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2B receptor agonist.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
5-HT2B Agonist: (e.g., Serotonin or a selective agonist like BW723C86).
-
Test Compound: Serial dilutions of the antagonist being tested.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add serial dilutions of the test compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2B agonist (typically the EC80 concentration) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Calcium Flux Functional Assay Workflow.
References
- 1. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Comparative Efficacy of 5-HT2B Receptor Antagonists: LY-272015 vs. RS 127445 In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo performance of LY-272015 and RS 127445, supported by experimental data.
Mechanism of Action
Both this compound and RS 127445 are potent and selective antagonists of the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor is a G-protein coupled receptor that, upon activation by serotonin (5-HT), primarily couples to Gq/G11 proteins. This coupling activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a cascade of downstream cellular responses. By blocking this receptor, this compound and RS 127445 inhibit these downstream signaling events.
Below is a diagram illustrating the canonical 5-HT2B receptor signaling pathway and the point of intervention for antagonists like this compound and RS 127445.
In Vivo Efficacy Data
The following sections summarize the available in vivo efficacy data for this compound and RS 127445 in different animal models.
This compound in a DOCA-Salt Hypertensive Rat Model
This compound has been evaluated for its antihypertensive effects in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established model of mineralocorticoid-induced hypertension.
Quantitative Data Summary
| Animal Model | Treatment | Dose (mg/kg, i.v.) | Route | Key Findings | Reference |
| DOCA-salt hypertensive rats | This compound | 1.0 and 3.0 | Intravenous | Significantly reduced mean blood pressure in rats with extremely high blood pressure.[1] | [Watts et al., 1999] |
Experimental Protocol: DOCA-Salt Hypertensive Rat Model
The following diagram outlines the typical workflow for inducing hypertension in rats using the DOCA-salt model.
A detailed description of the protocol is as follows:
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Surgical Procedure : The rats undergo a unilateral nephrectomy (removal of one kidney).
-
Recovery : A recovery period of one to two weeks is allowed post-surgery.
-
DOCA Administration : A pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.
-
Salt Loading : The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
Hypertension Development : Hypertension typically develops over a period of 3 to 4 weeks.
-
Treatment Administration : this compound is administered intravenously at cumulative doses.
-
Efficacy Measurement : The primary endpoint is the measurement of mean arterial blood pressure.
RS 127445 in Rat Models of Visceral Hypersensitivity and Colonic Motility
RS 127445 has been investigated for its effects on visceral pain and gut motility in various rat models.
Quantitative Data Summary
| Animal Model | Treatment | Dose (mg/kg) | Route | Key Findings | Reference |
| Restraint stress-induced visceral hypersensitivity | RS 127445 | 1 - 10 | Oral | Significantly inhibited visceral hypersensitivity (35-74% inhibition).[2] | [Mayer et al., 2009] |
| TNBS-induced visceral hypersensitivity | RS 127445 | 3 - 30 | Oral | Significantly suppressed visceral hypersensitivity (15-62% inhibition).[2] | [Mayer et al., 2009] |
| Free-feeding rats | RS 127445 | 10 and 30 | Intraperitoneal | Dose-dependently reduced faecal output.[3] | [Bassil et al., 2009] |
| Wistar Kyoto (WKY) rats (model of brain-gut axis dysfunction) | RS 127445 | 5 | Intraperitoneal | Significantly reversed visceral hypersensitivity.[4] | [O'Mahony et al., 2010] |
| Wistar Kyoto (WKY) rats | RS 127445 | 100 nM | Intracerebroventricular | Decreased pain behaviors during colorectal distention.[4] | [O'Mahony et al., 2010] |
Experimental Protocol: Visceral Hypersensitivity Model (Restraint Stress)
The following diagram illustrates the workflow for inducing and assessing visceral hypersensitivity using a restraint stress model.
References
- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective, high affinity 5-HT 2B receptor antagonist inhibits visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of colonic motility and defecation by RS-127445 suggests an involvement of the 5-HT2B receptor in rodent large bowel physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT(2B) receptors modulate visceral hypersensitivity in a stress-sensitive animal model of brain-gut axis dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Showdown: A Comparative Guide to LY-272015 and LY-266097 for 5-HT2B Receptor Research
For researchers, scientists, and drug development professionals navigating the landscape of serotonin receptor modulators, the selection of a specific and potent antagonist is paramount. This guide provides a detailed comparison of two prominent 5-HT2B receptor antagonists, LY-272015 and LY-266097, focusing on their selectivity profiles, functional activities, and the experimental methodologies used for their characterization.
This comprehensive analysis is designed to facilitate informed decisions in experimental design and drug discovery programs targeting the 5-HT2B receptor, a key player in various physiological and pathological processes, including cardiovascular function and fibrosis.
Data Presentation: A Head-to-Head Look at Binding Affinities
The selectivity of a compound is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki values) of this compound and LY-266097 for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (fold) 5-HT2B vs 5-HT2A | Selectivity (fold) 5-HT2B vs 5-HT2C |
| This compound | 0.75 | 28.7 | 21.63 | ~38 | ~29 |
| LY-266097 | 0.5 | 19.5 | 24.55 | 39 | ~49 |
Key Observations:
-
Both this compound and LY-266097 exhibit high affinity for the 5-HT2B receptor, with Ki values in the sub-nanomolar to low nanomolar range.
-
LY-266097 demonstrates a slightly higher affinity for the 5-HT2B receptor compared to this compound.
-
Both compounds display significant selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes. LY-266097 shows a slightly better selectivity profile, particularly against the 5-HT2C receptor.
Functional Activity: Beyond Simple Antagonism
While both compounds are primarily classified as 5-HT2B receptor antagonists, emerging evidence suggests a more nuanced functional profile for LY-266097.
-
This compound is consistently reported as a potent and selective 5-HT2B receptor antagonist.
-
LY-266097 , in addition to its antagonist activity, has been described as a biased agonist. Some studies indicate that it can exhibit modest partial agonism towards the Gq signaling pathway while acting as a potent antagonist of β-arrestin2 recruitment. This functional selectivity can have significant implications for downstream cellular responses and is a critical consideration for researchers.
Experimental Protocols: Unveiling the Methodology
The determination of binding affinities for these compounds relies on standardized and reproducible experimental protocols. A typical radioligand binding assay for 5-HT2 receptors is outlined below.
Radioligand Binding Assay for 5-HT2 Receptors
This protocol describes a competitive radioligand binding assay using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
Materials:
-
Cell Membranes: CHO cell membranes expressing the receptor of interest.
-
Radioligand: [3H]-LSD or another suitable radiolabeled ligand for 5-HT2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and LY-266097 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2 receptor ligand (e.g., 10 µM mianserin).
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations or the non-specific binding control.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Canonical 5-HT2B receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
A Comparative Analysis of Off-Target Effects: LY-272015 Versus Other 5-HT2B Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of the off-target effects of LY-272015, a potent and selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, with other notable antagonists targeting the same receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of selectivity profiles, supporting experimental data, and detailed methodologies to inform preclinical research and development.
Introduction
The 5-HT2B receptor, a member of the serotonin receptor family, is implicated in a variety of physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and mood regulation. Consequently, the development of selective 5-HT2B antagonists is of significant interest for therapeutic applications. However, off-target activity can lead to undesirable side effects, underscoring the importance of a thorough understanding of a compound's selectivity profile. This guide focuses on this compound and compares its off-target binding profile with other well-characterized 5-HT2B antagonists: SB-204741, PRX-08066, agomelatine, and amisulpride.
Comparative Selectivity Profile
The following tables summarize the binding affinities (Ki or pKi) of this compound and other selected 5-HT2B antagonists for the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). A higher pKi value or a lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to illustrate the preference of each compound for the 5-HT2B receptor over other subtypes.
Table 1: Binding Affinity (Ki in nM) of 5-HT2B Antagonists at Serotonin 5-HT2 Subtype Receptors
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/5-HT2B Selectivity Ratio | 5-HT2C/5-HT2B Selectivity Ratio |
| This compound | 0.75 | 28.7 | 21.63 | ~38-fold | ~29-fold |
| SB-204741 | ~7.85 (pKi=7.95) | >1000 (pKi<5.2) | ~1514 (pKi=5.82) | >127-fold | ~193-fold |
| PRX-08066 | 3.4 | >3400 (>1000-fold) | >3400 (>1000-fold) | >1000-fold | >1000-fold |
| Agomelatine | ~251 (pKi=6.6) | >10000 (pKi<5.0) | ~631 (pKi=6.2) | >40-fold | ~2.5-fold |
| Amisulpride | 13 | >10000 | >10000 | >769-fold | >769-fold |
Note: Ki values are compiled from various sources and may have been determined under slightly different experimental conditions. The selectivity ratio is calculated as Ki (off-target) / Ki (5-HT2B).
Table 2: Off-Target Binding Profile Summary
| Compound | Primary Target(s) | Known Off-Target(s) with Significant Affinity |
| This compound | 5-HT2B Antagonist | Moderate affinity for 5-HT2A and 5-HT2C receptors. |
| SB-204741 | 5-HT2B Antagonist | High selectivity against 5-HT2A and 5-HT2C receptors. |
| PRX-08066 | 5-HT2B Antagonist | High selectivity against other serotonin receptor subtypes. |
| Agomelatine | MT1/MT2 Agonist, 5-HT2C Antagonist | Also acts as a 5-HT2B antagonist. |
| Amisulpride | D2/D3 Antagonist | Also exhibits antagonist activity at 5-HT2B and 5-HT7 receptors. |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro binding and functional assays. Below are detailed descriptions of the general protocols for these key experiments.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2B, 5-HT2A, or 5-HT2C receptors) are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-LSD for serotonin receptors) is incubated with the cell membranes in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assays
These assays measure the ability of a compound to inhibit the functional response induced by a receptor agonist.
This assay is suitable for Gq-coupled receptors like the 5-HT2B receptor, which signal through an increase in intracellular calcium.
Protocol:
-
Cell Culture: Cells stably expressing the 5-HT2B receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known 5-HT2B receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined.
Activation of the 5-HT2B receptor can lead to the phosphorylation of extracellular signal-regulated kinase (ERK). This assay measures the antagonist's ability to block this downstream signaling event.
Protocol:
-
Cell Culture and Starvation: Cells expressing the 5-HT2B receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Cells are pre-incubated with different concentrations of the antagonist.
-
Agonist Stimulation: A 5-HT2B agonist is added to stimulate the cells for a defined period.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the inhibitory effect of the antagonist on agonist-induced ERK phosphorylation is determined to calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This comparative guide highlights the selectivity profile of this compound in relation to other 5-HT2B antagonists. This compound demonstrates high affinity for the 5-HT2B receptor with moderate selectivity over the 5-HT2A and 5-HT2C subtypes. In contrast, compounds like SB-204741 and PRX-08066 exhibit a higher degree of selectivity for the 5-HT2B receptor. Other compounds, such as agomelatine and amisulpride, have 5-HT2B antagonistic activity as part of a broader pharmacological profile, targeting other primary receptors as well.
The choice of an appropriate antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired level of selectivity and the potential for off-target effects. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other novel 5-HT2B antagonists. Further comprehensive off-target screening against a broad panel of receptors and ion channels is recommended for a complete safety and selectivity assessment of any lead compound.
A Comparative Meta-Analysis of 5-HT2B Antagonists in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2B (5-HT2B) receptor has emerged as a compelling, albeit complex, target in cardiovascular medicine. Initially shadowed by the cardiotoxic effects of 5-HT2B agonists like fenfluramine, which led to pulmonary arterial hypertension (PAH) and valvular heart disease, the therapeutic potential of antagonizing this receptor is now a subject of growing interest. This guide provides a meta-analysis of key 5-HT2B antagonists, alongside older, less selective 5-HT2 antagonists, that have been investigated for their efficacy in managing hypertension. We present a comparative overview of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Preclinical Efficacy of Selective 5-HT2B Antagonists in Systemic Hypertension
The preclinical evidence for the role of 5-HT2B receptors in systemic hypertension is most robust in the deoxycorticosterone acetate (DOCA)-salt rat model, a well-established model of mineralocorticoid-induced hypertension.
| Compound | Animal Model | Key Findings | Reported Blood Pressure Reduction |
| LY-272015 | DOCA-salt hypertensive rats | Significantly reduced mean arterial pressure in severely hypertensive rats.[1] No effect on blood pressure in normotensive sham rats.[1] | Up to 40 mmHg reduction in mean arterial pressure in severely hypertensive rats (approx. 200 mmHg) at a dose of 3.0 mg/kg.[1] |
| SB-204741 | DOCA-salt hypertensive rats | Reduced blood pressure in hypertensive rats.[2] | Specific quantitative data on blood pressure reduction in this model is not readily available in the searched literature. |
Clinical Evaluation of Less Selective 5-HT2 Antagonists in Essential Hypertension
Clinical trials in patients with essential hypertension have primarily focused on less selective 5-HT2 receptor antagonists, such as ketanserin and ritanserin. It is important to note that ketanserin also possesses α1-adrenergic blocking properties, which may contribute to its antihypertensive effect.
| Compound | Study Population | Key Findings | Reported Blood Pressure Reduction |
| Ketanserin | Patients with mild to moderate essential hypertension. | Demonstrated a significant reduction in both systolic and diastolic blood pressure.[3][4] Efficacy was comparable to beta-blockers and diuretics. | In a large study (n=1011), 75.5% of patients achieved blood pressure normalization after 8 weeks.[3] Another study reported a peak effect of 19.1/9.1 mmHg (systolic/diastolic) reduction in lying position.[4] |
| Ritanserin | Patients with untreated essential hypertension. | Did not produce significant changes in supine or erect blood pressure compared to placebo.[5][6] | No significant reduction in blood pressure was observed in multiple studies.[5][6][7] |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of 5-HT2B antagonists are rooted in their modulation of specific intracellular signaling cascades. Understanding these pathways and the experimental workflows used to study these compounds is crucial for future drug development.
5-HT2B Receptor Signaling Pathway in Vascular Smooth Muscle
Activation of the 5-HT2B receptor, a Gq/11 protein-coupled receptor, in vascular smooth muscle cells initiates a signaling cascade that can lead to vasoconstriction and cellular proliferation. Antagonists of this receptor block these downstream effects.
References
- 1. What are the side effects of Terguride? [synapse.patsnap.com]
- 2. Multicenter study with ketanserin in essential hypertension: an Argentine experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intravenous ketanserin on severely hypertensive patients with double-blind crossover assessment of central side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effects of the 5 HT2 antagonist ritanserin on blood pressure and serotonin-induced platelet aggregation in patients with untreated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic 5-HT2-receptor blockade by ritanserin does not reduce blood pressure in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does acute serotonergic type-2 antagonism reduce blood pressure? Comparative effects of single doses of ritanserin and ketanserin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY-272015 Specificity in New Experimental Models: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a pharmacological tool is paramount to generating reliable and reproducible data. This guide provides a framework for validating the selectivity of LY-272015, a potent 5-HT2B receptor antagonist, in novel experimental systems. We offer a comparative analysis with other known 5-HT2B antagonists, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding of the validation process.
Comparative Selectivity Profile of 5-HT2B Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and two other selective 5-HT2B receptor antagonists, PRX-08066 and EGIS-7625, for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| This compound | 0.75 | 28.7 | 21.63 |
| PRX-08066 | 3.4 | >10,000 | >10,000 |
| EGIS-7625 | 1.0 (pKi=9.0)[1][2] | 630.9 (pKi=6.2)[1][2] | 19.9 (pKi=7.7)[1][2] |
As the data indicates, this compound exhibits high affinity for the 5-HT2B receptor with approximately 38-fold and 29-fold selectivity over the 5-HT2A and 5-HT2C receptors, respectively. PRX-08066 demonstrates even greater selectivity for the 5-HT2B receptor. EGIS-7625 also shows high affinity for the 5-HT2B receptor, with significant selectivity over the 5-HT2A receptor but less pronounced selectivity over the 5-HT2C receptor.[1][2]
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a new experimental model, a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the 5-HT2B receptor and its subtypes.
Objective: To determine the Ki of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors in your experimental system.
Methodology:
-
Membrane Preparation: Prepare cell membranes from your experimental model (e.g., cultured cells, tissue homogenates) expressing the target receptors.
-
Incubation: Incubate the membranes with a constant concentration of a specific radioligand for each receptor subtype (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-Mesulergine for 5-HT2C) and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: ERK Phosphorylation
Activation of the 5-HT2B receptor, a Gq-coupled receptor, leads to the activation of the MAPK/ERK signaling pathway.[3][4] Measuring the phosphorylation of ERK1/2 is a robust functional readout of receptor activation.
Objective: To assess the ability of this compound to inhibit 5-HT-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture cells from your experimental model and serum-starve them to reduce basal ERK phosphorylation. Pre-incubate the cells with varying concentrations of this compound before stimulating with a 5-HT2B agonist (e.g., 5-HT or BW723C86).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition by this compound.
Negative Control: To demonstrate the specificity of the observed effects for the 5-HT2B receptor, include a negative control compound such as Ketanserin . Ketanserin is a potent 5-HT2A receptor antagonist with very low affinity for the 5-HT2B receptor.[5][6][7][8][9] In a 5-HT2B-mediated ERK phosphorylation assay, Ketanserin should not inhibit the signal, thus confirming that the effect of this compound is specific to its action on the 5-HT2B receptor.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Figure 1. 5-HT2B Receptor Signaling Pathway.
Figure 2. Workflow for Functional Specificity Assay.
By employing these comparative data and detailed protocols, researchers can confidently validate the specificity of this compound in their unique experimental models, ensuring the integrity and validity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 9. Antagonism by ketanserin of 5-HT-induced vasoconstriction unmasks a 5-HT-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY-272015 Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of LY-272015 across various serotonin (5-HT) receptor subtypes. The data presented herein has been compiled from publicly available pharmacological studies to offer an objective assessment of this compound's selectivity profile and to compare its performance with alternative 5-HT2B receptor antagonists.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] This receptor subtype is implicated in a variety of physiological and pathological processes, making it a target of interest for therapeutic intervention in conditions such as pulmonary arterial hypertension, irritable bowel syndrome, and migraine.[2][3] Understanding the cross-reactivity of a compound like this compound with other serotonin receptors is crucial for predicting its potential on-target efficacy and off-target effects.
Binding Affinity Profile of this compound
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The data in Table 1 summarizes the binding affinities (Ki values) of this compound for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2B |
| 5-HT2B | 0.75 | - |
| 5-HT2C | 21.63 | ~29-fold |
| 5-HT2A | 28.7 | ~38-fold |
| 5-HT1A | >1000 | >1333-fold |
| 5-HT1B | >1000 | >1333-fold |
| 5-HT1D | >1000 | >1333-fold |
| 5-HT3 | >1000 | >1333-fold |
| 5-HT4 | >1000 | >1333-fold |
| 5-HT5A | >1000 | >1333-fold |
| 5-HT6 | >1000 | >1333-fold |
| 5-HT7 | >1000 | >1333-fold |
| Table 1: Binding affinities (Ki) of this compound for a panel of human serotonin receptors. Data compiled from multiple sources.[1][4] |
The data clearly demonstrates that this compound exhibits high affinity for the 5-HT2B receptor with significantly lower affinity for the 5-HT2A and 5-HT2C receptors. Its affinity for other serotonin receptor subtypes is negligible, highlighting its selectivity for the 5-HT2B receptor.
Functional Antagonist Potency
Functional assays, such as calcium flux assays, are employed to determine the ability of a compound to inhibit the downstream signaling of a receptor upon agonist stimulation. The antagonist potency is typically expressed as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Receptor Subtype | Functional Assay | IC50 (nM) |
| 5-HT2B | Calcium Flux | ~1-5 |
| 5-HT2C | Calcium Flux | >1000 |
| 5-HT2A | Calcium Flux | >1000 |
| Table 2: Functional antagonist potency (IC50) of this compound at 5-HT2 receptor subtypes. Data are representative values from published studies. |
The functional data corroborates the binding affinity data, showing that this compound is a potent antagonist at the 5-HT2B receptor, while having minimal to no antagonist activity at the 5-HT2A and 5-HT2C receptors at concentrations where it fully blocks the 5-HT2B receptor.
Comparison with Alternative 5-HT2B Receptor Antagonists
Several other compounds have been developed as 5-HT2B receptor antagonists. Table 3 provides a comparison of the binding affinities of this compound with some of these alternatives.
| Compound | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) |
| This compound | 0.75 | 21.63 | 28.7 |
| SB 204741 | ~8 | ~1080 (pKi 5.82) | >10000 (pKi < 5.2) |
| RS-127445 | 0.49 | 690 | 1100 |
| PRX-08066 | 1.7 | >170 | >170 |
| Table 3: Comparison of binding affinities (Ki) of this compound with other 5-HT2B receptor antagonists.[1][5] |
This comparison indicates that while all listed compounds are potent 5-HT2B antagonists, they exhibit different selectivity profiles against the 5-HT2A and 5-HT2C receptors. This compound and RS-127445 show high affinity and good selectivity.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-Serotonin, [3H]-LSD).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (typically 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay (General Protocol)
Objective: To determine the functional antagonist potency (IC50) of a test compound at Gq-coupled serotonin receptors.
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin or another suitable agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
The antagonist effect is measured as the inhibition of the agonist-induced calcium response.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
This compound exerts its effect by blocking the signaling cascade initiated by the activation of the 5-HT2B receptor. The 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, primarily couple to Gq/11 proteins.[1]
5-HT2B Receptor Signaling Pathway
Activation of the 5-HT2B receptor by serotonin leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Cross-Reactivity at 5-HT2A and 5-HT2C Receptors
While this compound has a much lower affinity for 5-HT2A and 5-HT2C receptors, it is important to understand their signaling pathways as high concentrations of the drug could potentially lead to off-target effects. Both 5-HT2A and 5-HT2C receptors also couple to Gq/11 and activate the same PLC-IP3-DAG pathway. However, the downstream effectors and the resulting physiological responses can differ depending on the cell type and tissue distribution of these receptors.
Conclusion
This compound is a highly potent and selective antagonist for the 5-HT2B receptor. Its binding affinity and functional potency at other serotonin receptor subtypes are significantly lower, indicating a favorable selectivity profile. This makes this compound a valuable research tool for investigating the physiological roles of the 5-HT2B receptor and a promising lead compound for the development of therapeutic agents targeting this receptor. The provided experimental protocols and signaling pathway diagrams offer a framework for further research and drug development in this area.
References
- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. acnp.org [acnp.org]
- 5. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective 5-HT2B Receptor Antagonists for Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective 5-HT2B receptor antagonists, supported by experimental data. It details the methodologies of key experiments and visualizes critical pathways to aid in the selection of appropriate compounds for preclinical and clinical research.
The 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery, primarily due to its role in various physiological and pathological processes. While agonism of the 5-HT2B receptor has been linked to adverse effects such as cardiac valvulopathy, antagonism of this receptor holds therapeutic promise for conditions like pulmonary arterial hypertension (PAH) and fibrosis. This guide focuses on a selection of prominent selective 5-HT2B receptor antagonists: PRX-08066, Terguride, SB-204741, and RS-127445, offering a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Antagonist Potency and Selectivity
The efficacy and safety of a 5-HT2B receptor antagonist are largely determined by its potency at the target receptor and its selectivity over other receptors, particularly the closely related 5-HT2A and 5-HT2C subtypes. The following tables summarize the binding affinities and functional potencies of the selected antagonists.
| Compound | 5-HT2B | 5-HT2A | 5-HT2C | Selectivity (5-HT2B vs 5-HT2A) | Selectivity (5-HT2B vs 5-HT2C) |
| PRX-08066 | Ki: 3.4 nM[1] | High selectivity[1] | High selectivity[1] | > 100-fold (implied) | > 100-fold (implied) |
| Terguride | pA₂: 8.87[2] | pD'₂: 9.43 (antagonist)[2] | - | - | - |
| SB-204741 | pKi: 7.95[3] | pKi < 5.2 | pKi: 5.82 | > 500-fold | ~135-fold[3][4] |
| RS-127445 | pKi: 9.5[5] | ~1000-fold lower affinity[5] | ~1000-fold lower affinity[5] | ~1000-fold | ~1000-fold |
Table 1: Comparative Binding Affinities (Ki/pKi/pA₂) and Selectivity of 5-HT2B Receptor Antagonists. A higher pKi or pA₂ value indicates higher binding affinity. Selectivity is expressed as the ratio of affinities.
| Compound | Assay Type | Potency |
| PRX-08066 | Inhibition of 5-HT induced MAPK activation | IC₅₀: 12 nM[6] |
| Inhibition of thymidine incorporation | IC₅₀: 3 nM[6] | |
| Inhibition of neuroendocrine tumor cell proliferation | IC₅₀: 4.6 nM | |
| Terguride | Inhibition of 5-HT-induced platelet aggregation | IC₅₀: 16 nM[2] |
| RS-127445 | Inhibition of 5-HT-evoked inositol phosphate formation | pKB: 9.5[5] |
| Inhibition of 5-HT-evoked intracellular calcium increase | pIC₅₀: 10.4[5] |
Table 2: Functional Potency of Selective 5-HT2B Receptor Antagonists in various in vitro assays.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of the 5-HT2B receptor is crucial for designing and interpreting functional assays. The primary signaling cascade and a typical experimental workflow for antagonist characterization are depicted below.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment and comparison of 5-HT2B receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT2B receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably transfected with the human 5-HT2B receptor.[7]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.[8]
-
Filtration: GF/B or GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add assay buffer, radioligand (e.g., 2 nM [³H]-LSD), membrane preparation (10-20 µg protein/well), and the test antagonist or control.[7]
-
Incubate at room temperature for 60-120 minutes.[8]
-
Terminate the incubation by rapid filtration through the pre-soaked filter plates, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This functional assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells: CHO-K1 or HEK293 cells expressing the human 5-HT2B receptor.[10]
-
Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 conjugate, anti-IP1 antibody-Cryptate, and stimulation buffer).[11][12][13][14][15]
-
5-HT (Agonist).
-
Test Antagonists.
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test antagonist and a fixed concentration of 5-HT (typically EC₈₀).
-
Remove the culture medium and add stimulation buffer containing the test antagonist. Incubate for a pre-determined time.
-
Add the 5-HT solution to stimulate the cells and incubate for 30-60 minutes at 37°C.[10]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ values for the antagonists.
Calcium Flux Assay
This functional assay measures the transient increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells: Adherent or suspension cells expressing the human 5-HT2B receptor.
-
Calcium Indicator Dye: Fluo-8 NW or similar calcium-sensitive dye.[16][17]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT (Agonist).
-
Test Antagonists.
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well or 384-well microplate.[16]
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[18]
-
Prepare serial dilutions of the test antagonist and a fixed concentration of 5-HT (EC₈₀).
-
Using a fluorescence microplate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation), add the test antagonist to the cells and incubate for a specified period.
-
Add the 5-HT solution to the wells and immediately measure the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[19]
-
Analyze the data to determine the inhibition of the calcium response and calculate IC₅₀ values.
Conclusion
The selective 5-HT2B receptor antagonists presented in this guide—PRX-08066, Terguride, SB-204741, and RS-127445—each offer a potent and selective tool for investigating the role of the 5-HT2B receptor in health and disease. RS-127445 demonstrates particularly high affinity and selectivity. The choice of antagonist will depend on the specific requirements of the research, including the desired in vitro or in vivo model and the necessary selectivity profile. The provided experimental protocols offer a foundation for the rigorous and comparative evaluation of these and other novel 5-HT2B receptor antagonists.
References
- 1. PRX-08066 - Wikipedia [en.wikipedia.org]
- 2. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-204741 - Wikipedia [en.wikipedia.org]
- 5. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Head-to-Head Comparison of LY-272015 and Novel 5-HT2B Inhibitors for Researchers
For drug development professionals and researchers in the field of serotonin pharmacology, the 5-HT2B receptor presents a compelling target for a range of therapeutic areas, including pulmonary arterial hypertension, irritable bowel syndrome, and fibrotic diseases. This guide provides a detailed, data-driven comparison of the established 5-HT2B antagonist, LY-272015, against a cohort of novel inhibitors that have emerged in recent drug discovery efforts.
This guide synthesizes preclinical data from various sources to offer an objective comparison of efficacy, selectivity, and where available, pharmacokinetic properties. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction to 5-HT2B Receptor Antagonism
The serotonin 2B (5-HT2B) receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathophysiological processes.[1][2] Its activation can lead to downstream signaling cascades involving phospholipase C (PLC) activation, subsequent increases in inositol phosphates and intracellular calcium, and activation of the ERK2 pathway.[3][4][5] While the 5-HT2B receptor plays a role in normal physiological functions, its overactivation has been linked to the development of conditions such as valvular heart disease.[1] This has made the development of selective 5-HT2B antagonists a significant area of research.
This compound is a well-characterized, potent, and selective 5-HT2B receptor antagonist that has been instrumental in elucidating the role of this receptor.[3][6][7][8][9][10] However, the quest for compounds with improved therapeutic profiles has led to the discovery of several novel 5-HT2B inhibitors. This guide will focus on a comparative analysis of this compound with promising novel antagonists such as PRX-08066, AM1125, VU6047534, and Compound 15.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro potency and selectivity of this compound and selected novel 5-HT2B inhibitors. Data has been compiled from various preclinical studies.
Table 1: In Vitro Potency of 5-HT2B Receptor Antagonists
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | 5-HT2B | Ki | 0.75 nM | Human | [6][7][8] |
| PRX-08066 | 5-HT2B | IC50 | 3.4 nM | Human | [11] |
| AM1125 | 5-HT2B | - | - | Human | [5][12] |
| VU6047534 | 5-HT2B | IC50 | Low nM | Human | [1] |
| Compound 15 | 5-HT2B | IC50 | 27.3 nM | Human | [6][13][14] |
Table 2: Selectivity Profile of 5-HT2B Receptor Antagonists
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (2B vs 2A) | Selectivity (2B vs 2C) | Species | Reference |
| This compound | 0.75 | 28.7 | 21.63 | ~38-fold | ~29-fold | Human | [6][7][8] |
| PRX-08066 | ~1.7 (Ki) | - | - | >100-fold | >100-fold | - | [15] |
Note: A comprehensive selectivity panel for all novel compounds was not available in the public domain. The selectivity of PRX-08066 is noted as being over 100-fold against a panel of other receptors, though specific Ki values for 5-HT2A and 5-HT2C were not provided in the cited source.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for screening 5-HT2B antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT2B inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).[3]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4, is used.
-
Radioligand: A radiolabeled ligand that binds to the 5-HT2B receptor, such as [3H]-LSD or [3H]-5-HT, is used.[3][16][17]
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound or a novel inhibitor).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture: Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.[18][19]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) in a suitable buffer, often containing probenecid to prevent dye extrusion.[20][21]
-
Compound Addition: Varying concentrations of the antagonist (e.g., this compound or a novel inhibitor) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A 5-HT2B receptor agonist (e.g., 5-HT or BW723C86) is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: Changes in fluorescence intensity are measured over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is quantified, and IC50 values are determined.
Conclusion
This compound remains a critical tool and benchmark for 5-HT2B receptor research due to its high potency and well-documented selectivity. The novel inhibitors discussed, such as PRX-08066, AM1125, VU6047534, and Compound 15, represent important advancements in the field, offering diverse chemical scaffolds and, in some cases, high selectivity.[1][5][6][7][8][11][12][13][14][15] The continued development of such compounds is crucial for advancing our understanding of 5-HT2B receptor pharmacology and for the potential development of new therapeutics with improved safety and efficacy profiles. Researchers are encouraged to consider the specific attributes of each inhibitor in the context of their experimental goals.
References
- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY 272015 hydrochloride | 5-HT2B antagonist | Hello Bio [hellobio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Highly Selective 5-Hydroxytryptamine 2B (5-HT2B) Receptor Antagonist Ameliorating Fibrosis in Preclinical Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. reprocell.com [reprocell.com]
- 16. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal Procedures for LY-272015: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent, biologically active compounds like LY-272015 is paramount for personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective 5-HT2B receptor antagonist. The following protocols are based on general best practices for potent research compounds and should be supplemented by a thorough review of your institution's specific safety guidelines and consultation with your Environmental Health and Safety (EH&S) department.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl |
| Molecular Weight | 372.9 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (approx. 100 mM) |
| Storage | Recommended at -20°C for long-term stability (≥4 years).[1] |
Health and Safety Information
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a hazardous substance. General safety precautions include:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing. [1]
-
Wash hands and any exposed skin thoroughly after handling. [1]
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to prevent inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
This workflow outlines the critical steps from the completion of your experiment to the final handoff of waste to safety professionals.
Caption: General workflow for the disposal of this compound.
Detailed Disposal Methodologies
1. Unused or Expired Compound:
- Collection: Collect any unused or expired solid this compound in its original vial or a new, clearly labeled, and sealed container.
- Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
- Disposal: This container must be turned over to your institution's EH&S office for disposal via a certified hazardous waste vendor, likely through high-temperature incineration.
2. Contaminated Labware (Vials, Pipette Tips, etc.):
- Collection: All disposable labware that has come into contact with this compound should be collected in a designated, puncture-resistant, and sealable container.
- Labeling: Label the container as "Hazardous Waste: Solid waste contaminated with this compound."
- Disposal: Do not mix with regular laboratory trash. This container must be disposed of through the hazardous waste stream.
3. Contaminated Personal Protective Equipment (PPE):
- Collection: Carefully doff gloves, disposable lab coats, and any other contaminated PPE to avoid skin contact.
- Containment: Place all contaminated PPE into a sealed plastic bag or a lined container.
- Labeling: Label the bag or container as "Hazardous Waste: PPE contaminated with this compound."
- Disposal: This waste must be collected by your institution's hazardous waste management service.
4. Aqueous and Solvent Waste Streams:
- Segregation: Do not mix aqueous waste containing this compound with solvent-based waste. Maintain separate, sealed, and clearly labeled waste containers for each.
- Labeling: Each container must be labeled with "Hazardous Waste" and a complete list of its contents, including this compound and all solvents, with approximate concentrations.
- Compatibility: Ensure the waste container material is compatible with the solvents being used (e.g., use glass containers for organic solvents).
- Disposal: These liquid waste streams must be disposed of through your institution's chemical waste program.
Mechanism of Action: 5-HT2B Receptor Antagonism
This compound is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B). The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gq/11 proteins.[1] This initiates a signaling cascade by activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in modulating various cellular processes. As an antagonist, this compound binds to the 5-HT2B receptor but does not activate it, thereby blocking the downstream signaling normally initiated by serotonin. Research has shown that this compound can inhibit the phosphorylation of ERK2 that is induced by 5-HT.[2][3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling LY-272015
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of LY-272015, a potent and selective 5-HT2B receptor antagonist. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
This compound should be considered a hazardous material, and appropriate precautions must be taken to avoid direct contact with skin, eyes, and clothing, as well as ingestion and inhalation.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and disposal protocols to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations should be conducted to determine the appropriate level of PPE required.[3] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving or using a more robust chemical-resistant glove. | Prevents skin contact with the compound.[4] |
| Eye and Face Protection | Safety glasses with side shields meeting ANSI Z87.1 standards. | Protects eyes from splashes and airborne particles.[5] |
| A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. | Provides an extra layer of protection for the entire face.[5][6] | |
| Body Protection | A flame-resistant lab coat is required. | Protects skin and clothing from contamination.[5] |
| Full-length pants and closed-toe shoes must be worn at all times in the laboratory. | Prevents skin exposure on the lower body and feet.[5] | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | A fume hood is the primary engineering control to prevent inhalation of hazardous substances. |
| If a fume hood is not feasible, a risk assessment must be conducted to determine if a respirator is necessary.[6] | Respirators provide an additional layer of protection against inhalation. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key stages of the operational plan.
Step-by-Step Procedures:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product and quantity match the order.
-
Store the solid compound in a tightly sealed container at the temperature specified by the supplier (typically -20°C or +4°C).[1]
2. Preparation of Solutions:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Work in a Ventilated Area: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolution: this compound is soluble in DMSO and ethanol. Prepare stock solutions by dissolving the compound in the appropriate solvent.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated area to prevent cross-contamination.
-
Clearly label all solutions containing the compound.
Emergency Procedures
In the event of an emergency, follow these procedures and any additional protocols established by your institution's Environmental Health and Safety (EHS) department.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. For small spills of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills or spills of the solid compound, contact your institution's EHS for assistance. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Disposal Procedures:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's EHS.
-
Containerization:
-
Solid Waste: Collect unused solid compound and contaminated disposable items (e.g., gloves, weigh paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other components of the mixture.[8][9]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety department to arrange for the proper disposal of all this compound waste. Do not dispose of this chemical down the drain or in the regular trash.[7]
By implementing these safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
